m-PEG12-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H54N2O13 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29) |
InChI Key |
AADMYTUJHWSGGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG12-Hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of m-PEG12-Hydrazide in bioconjugation. Designed for professionals in research and drug development, this document delves into the core principles of hydrazone bond formation, quantitative data on reaction kinetics, and detailed methodologies for the successful implementation of this versatile bioconjugation reagent.
Core Mechanism of Action: Hydrazone Bond Formation
The primary mechanism of action of this compound in bioconjugation revolves around the reaction of its terminal hydrazide group (-NH-NH₂) with a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable hydrazone bond (-C=N-NH-). This reaction is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of the hydrazide acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the final, stable hydrazone bond.
This reaction is highly specific for aldehydes and ketones, making it a valuable tool for site-specific modification of biomolecules.
pH Dependence and Catalysis
The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is generally slow at neutral pH. Optimal reaction rates are typically observed in a slightly acidic environment, around pH 4.5-6. This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can become protonated, reducing its nucleophilicity and slowing down the reaction.
To enhance the reaction rate at or near physiological pH (pH 7.4), catalysts such as aniline can be employed. Aniline acts as a nucleophilic catalyst, accelerating the dehydration of the carbinolamine intermediate.
Quantitative Data on Hydrazone Bond Stability
The stability of the resulting hydrazone bond is a critical factor in the design of bioconjugates. This stability is influenced by the structure of the carbonyl compound and the pH of the environment.
| Carbonyl Type | pH | Half-life (t½) | Stability Characteristics |
| Aliphatic Aldehyde | 7.4 | Minutes to Hours | Relatively stable at physiological pH but susceptible to hydrolysis under acidic conditions. |
| Aromatic Aldehyde | 7.4 | > 72 hours | Generally more stable than hydrazones formed from aliphatic aldehydes due to resonance stabilization. |
| Aliphatic Aldehyde | 5.5 | < 2 minutes | Rapidly hydrolyzes under mildly acidic conditions. |
| Aromatic Aldehyde | 5.5 | > 48 hours | Remains highly stable even under mildly acidic conditions. |
Table 1: Representative half-life data for hydrazone bonds formed from the reaction of PEG-hydrazide with different types of aldehydes at varying pH.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing or engineered to contain an aldehyde or ketone group.
Materials:
-
Protein solution (in a suitable buffer, e.g., MES, HEPES, or PBS at a concentration of 1-10 mg/mL)
-
This compound
-
Reaction buffer (e.g., 100 mM MES buffer, pH 5.5)
-
(Optional) Aniline catalyst stock solution (e.g., 100 mM in DMSO)
-
Quenching reagent (e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation: If the protein does not naturally contain a carbonyl group, one must be introduced. For glycoproteins, this can be achieved by gentle oxidation of the sugar moieties using sodium periodate.
-
Reaction Setup:
-
Dissolve the protein in the reaction buffer to the desired concentration.
-
Dissolve this compound in the reaction buffer to create a stock solution.
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
(Optional) If performing the reaction at a higher pH (e.g., pH 7.4), add the aniline catalyst to a final concentration of 10-20 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the specific protein and desired degree of labeling.
-
Quenching: (Optional) Add a quenching reagent to consume any unreacted this compound.
-
Purification: Remove excess this compound and other reaction components from the conjugate using a suitable chromatography method.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. The larger protein conjugate will elute before the smaller, unreacted PEG reagent.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of the protein, allowing for separation of the conjugate from the unmodified protein.
-
Characterization of the Bioconjugate
Mass Spectrometry (MS):
-
Objective: To confirm the covalent attachment of this compound to the protein and to determine the degree of labeling (number of PEG chains per protein).
-
Procedure:
-
Prepare the conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).
-
Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
The mass of the conjugate will be increased by the mass of the attached this compound molecules. The number of PEG attachments can be determined from the mass shift.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Objective: To visualize the increase in molecular weight of the protein after conjugation.
-
Procedure:
-
Run the unmodified protein and the purified conjugate on an SDS-PAGE gel.
-
The PEGylated protein will migrate slower than the unmodified protein, appearing as a band of higher molecular weight. The band of the conjugate may also appear more diffuse due to the heterogeneity of PEGylation.
-
Visualizing the Process: Diagrams
Mechanism of Hydrazone Formation
Experimental Workflow for Bioconjugation
Applications in Drug Development and Signaling Pathways
This compound and other hydrazide-functionalized PEGs are extensively used in drug delivery and the development of targeted therapeutics. The ability to form pH-sensitive hydrazone linkages is particularly advantageous for creating drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endosomes and lysosomes of cancer cells.
Targeted Drug Delivery to Cancer Cells
PEGylated nanoparticles functionalized with hydrazide groups can be used to conjugate anticancer drugs containing aldehyde or ketone moieties. These nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in tumor tissues. Once the nanoparticles are internalized by cancer cells into acidic compartments, the hydrazone bond can be cleaved, leading to the release of the active drug.
Modulation of Signaling Pathways
By delivering therapeutic agents to specific cellular locations, this compound-based conjugates can indirectly modulate key signaling pathways involved in cancer progression, such as the EGFR and Ras/Raf/MEK/ERK pathways. For instance, a nanoparticle carrying an inhibitor of a downstream effector in the EGFR pathway, linked via a hydrazone bond, can be targeted to EGFR-overexpressing cancer cells. The acidic environment of the endosome would then trigger the release of the inhibitor, allowing it to interact with its intracellular target and disrupt the signaling cascade.
Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG12-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of m-PEG12-Hydrazide, a heterobifunctional PEG linker crucial in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the aqueous solubility of this linker is paramount for successful conjugation strategies, formulation development, and ensuring the overall stability and efficacy of the final bioconjugate.
Core Concepts: Understanding this compound Solubility
This compound is comprised of a methoxy-terminated polyethylene glycol (PEG) chain of twelve ethylene glycol units, functionalized with a terminal hydrazide group. The PEG component is the primary determinant of its aqueous solubility. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, rendering the molecule hydrophilic.
Table 1: Qualitative Solubility of m-PEG-Hydrazide Derivatives
| Compound | Reported Solvents | Source |
| m-PEG12-acid | Water, DMSO, DCM, DMF | BroadPharm[1] |
| m-PEG4-hydrazide | Water, DMF, DCM | BroadPharm[2] |
| Biotin-PEG12-hydrazide | Aqueous solutions | BroadPharm |
It is a well-established principle that the solubility of PEGylated molecules is influenced by the length of the PEG chain; longer chains generally impart greater water solubility.
Experimental Protocol: Quantitative Determination of this compound Solubility
To ascertain the precise solubility of this compound in a specific aqueous buffer, the shake-flask method is a reliable and widely accepted technique. This protocol provides a detailed methodology for its implementation.
Objective: To determine the saturation solubility of this compound in a selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a controlled temperature.
Materials:
-
This compound (lyophilized powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4, Tris buffer, Citrate buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
High-speed microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-determined volume of the aqueous buffer in a glass vial. An "excess" amount ensures that undissolved solid will be present at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid this compound.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring that the pellet is not disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any residual micro-particulates.
-
Dilute the filtered supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a standard curve of known concentrations of this compound in the same buffer to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original, undiluted supernatant by accounting for the dilution factor.
-
This calculated concentration represents the saturation solubility of this compound in the specific aqueous buffer at the tested temperature. The results are typically expressed in mg/mL or mmol/L.
-
Visualizing Experimental and Conceptual Frameworks
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Diagram 2: Conceptual Illustration of PEGylation Enhancing Solubility
Caption: How this compound enhances the solubility of a conjugated molecule.
Application in Drug Development: The Role of Solubility in Bioconjugation
This compound serves as a linker to conjugate therapeutic payloads to biomolecules such as antibodies. The hydrazide functional group reacts with aldehydes or ketones, which can be introduced into the biomolecule through controlled oxidation of carbohydrate moieties.
The solubility of the this compound linker is critical in several aspects of ADC development:
-
Reaction Efficiency: Sufficient solubility in the conjugation buffer is necessary to ensure efficient and homogenous reaction kinetics.
-
Preventing Aggregation: The hydrophilic PEG chain can prevent the aggregation of the final ADC, which is often a challenge when conjugating hydrophobic drug molecules.
-
Pharmacokinetics: The overall hydrophilicity of the ADC, influenced by the PEG linker, can impact its pharmacokinetic profile, including circulation half-life and clearance.
While this compound itself does not have a direct role in signaling pathways, it is instrumental in the construction of ADCs that target specific cell surface receptors, thereby influencing downstream signaling cascades upon internalization and payload release.
References
The Strategic Role of the PEG12 Spacer in m-PEG12-Hydrazide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of m-PEG12-Hydrazide, a discrete polyethylene glycol (dPEG®) reagent, with a specific focus on the functional contributions of its 12-unit PEG spacer. We explore its impact on solubility, pharmacokinetics, and bioconjugation strategies, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction to this compound
This compound is a monofunctional PEGylation reagent characterized by a methoxy cap at one terminus and a reactive hydrazide group at the other, separated by a discrete chain of 12 ethylene glycol units. This structure makes it an ideal tool for covalently linking molecules, particularly for modifying proteins, peptides, and nanoparticles.
The hydrazide functional group specifically reacts with aldehyde or ketone moieties. This reaction is highly efficient in an acidic environment (typically pH 5.0-6.0) and results in the formation of a stable hydrazone bond. The methoxy cap ensures that the reagent is monofunctional, preventing undesirable crosslinking. The core of this reagent's utility, however, lies in the precisely defined PEG12 spacer.
Core Functions of the PEG12 Spacer
The 12-unit polyethylene glycol chain is not merely a linker; it is a critical component that imparts several beneficial properties to the resulting conjugate. Unlike traditional polydisperse PEGs, the discrete length of the PEG12 spacer (a dPEG® product) ensures batch-to-batch uniformity, leading to homogenous conjugates with predictable properties.
The ethylene glycol units of the PEG chain are hydrophilic, significantly increasing the water solubility of conjugated molecules, particularly those that are inherently hydrophobic. This is crucial for preventing aggregation and improving the handling and administration of biotherapeutics.
The PEG12 spacer creates a hydrophilic cloud around the conjugated molecule. This steric hindrance masks the molecule from proteolytic enzymes and the host immune system, leading to several key advantages:
-
Reduced Immunogenicity: The spacer can shield antigenic sites, lowering the risk of an immune response.
-
Decreased Renal Clearance: The increased hydrodynamic radius of the conjugate reduces its filtration rate by the kidneys, thereby extending its circulation half-life.
-
Enhanced Stability: By sterically hindering access by proteases, the spacer protects therapeutic proteins and peptides from degradation.
The PEG12 chain is a flexible, water-soluble spacer that provides a precise physical separation of ~50.4 Å between the conjugated molecules. This separation is critical for preserving the biological activity and binding affinity of proteins or antibodies by preventing the payload (e.g., a drug or dye) from interfering with the active site.
Quantitative Data and Physicochemical Properties
The use of a discrete PEG linker allows for precise characterization and reproducibility. The properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₅₆N₂O₁₄ | BroadPharm, Quanta BioDesign |
| Molecular Weight | 628.74 g/mol | BroadPharm, Quanta BioDesign |
| Spacer Arm Length | 50.4 Å (Angstroms) | Quanta BioDesign |
| State | White to off-white solid or viscous liquid | BroadPharm |
| Solubility | Soluble in water, DMSO, DMF, Methanol | BroadPharm, Quanta BioDesign |
| Reactive Group | Hydrazide (-CONHNH₂) | |
| Target Functional Group | Aldehyde (-CHO), Ketone (-C=O) |
Visualizing Key Processes and Relationships
Visual diagrams help clarify the chemical reactions, experimental procedures, and functional benefits associated with the PEG12 spacer.
Experimental Protocol: Conjugation of this compound to an Oxidized Antibody
This protocol describes a common application: the site-specific conjugation of this compound to the carbohydrate domains of a monoclonal antibody (mAb).
Objective: To covalently attach this compound to an antibody via a hydrazone bond.
Step 1: Aldehyde Generation on the Antibody This step oxidizes the cis-diol groups in the sugar residues of the mAb's Fc region to create reactive aldehyde groups.
-
Materials:
-
Monoclonal antibody (e.g., IgG) at 5-10 mg/mL.
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Sodium meta-periodate (NaIO₄) solution: 250 mM in Oxidation Buffer (prepare fresh).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
-
Procedure:
-
Buffer exchange the antibody into Oxidation Buffer using a desalting column.
-
Adjust the antibody concentration to 5 mg/mL.
-
Add NaIO₄ solution to the antibody to a final concentration of 10-20 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by buffer exchanging the oxidized antibody into fresh Oxidation Buffer to remove excess periodate. The resulting aldehyde-activated antibody is now ready for conjugation.
-
Step 2: Hydrazone Bond Formation
-
Materials:
-
Oxidized antibody (from Step 1).
-
This compound.
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5 (Aniline can be added as a catalyst to a final concentration of 10 mM to accelerate the reaction).
-
-
Procedure:
-
Dissolve this compound in Conjugation Buffer immediately before use.
-
Add a 50-fold molar excess of this compound to the oxidized antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Step 3: Purification of the Conjugate
-
Materials:
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Size Exclusion Chromatography (SEC) column or dialysis cassette (10K MWCO).
-
-
Procedure:
-
Purify the reaction mixture to remove excess, unreacted this compound.
-
For SEC: Equilibrate the column with Purification Buffer and load the reaction mixture. Collect fractions corresponding to the high molecular weight conjugate.
-
For Dialysis: Transfer the mixture to a dialysis cassette and dialyze against Purification Buffer for 24-48 hours with at least three buffer changes.
-
Step 4: Characterization of the Conjugate
-
SDS-PAGE: Compare the conjugated antibody with the unconjugated one. The conjugate should show a slight increase in molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the mass of the conjugate to determine the number of PEG molecules attached per antibody (degree of labeling).
-
HPLC (Size Exclusion or Reversed Phase): Assess the purity and aggregation state of the final conjugate.
This detailed protocol provides a framework for the successful application of this compound, leveraging the unique advantages conferred by its precisely defined PEG12 spacer.
An In-depth Technical Guide to Hydrazone Bond Formation with PEG Linkers for Drug Delivery
For researchers, scientists, and drug development professionals, the strategic conjugation of therapeutic agents to polyethylene glycol (PEG) linkers is a cornerstone of modern drug delivery design. Among the various ligation chemistries, the formation of a hydrazone bond stands out due to its unique pH-sensitive nature, offering a powerful tool for controlled drug release. This guide provides a comprehensive technical overview of the principles, kinetics, and practical application of hydrazone bond formation with PEG linkers, complete with experimental protocols and quantitative data to inform the design of advanced drug delivery systems.
Core Principles of Hydrazone Formation
The formation of a hydrazone linkage is a reversible condensation reaction between a hydrazide and a carbonyl group (an aldehyde or a ketone). The reaction proceeds through a two-step mechanism involving the nucleophilic addition of the hydrazide to the carbonyl carbon, which forms a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the final hydrazone product and water.[1]
The key feature of the hydrazone bond in drug delivery is its susceptibility to acid-catalyzed hydrolysis.[2] While relatively stable at the physiological pH of blood (approximately 7.4), the linkage is designed to cleave under the more acidic conditions found in tumor microenvironments (pH 6.5-7.2), endosomes (pH 5.0-6.5), and lysosomes (pH 4.5-5.0).[2][3][4] This pH-dependent stability enables the controlled, site-specific release of a conjugated drug, minimizing premature release in systemic circulation and thereby reducing off-target toxicity.
The stability and hydrolysis rate of the hydrazone bond are significantly influenced by the chemical structures of the reacting aldehyde/ketone and hydrazide moieties. Key factors include:
-
Aromatic vs. Aliphatic Carbonyls : Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This increased stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring.
-
Electronic Effects of Substituents : The electronic properties of substituents on both the carbonyl and hydrazine precursors play a critical role. Electron-donating groups on the aldehyde or ketone can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the hydrazine moiety can enhance the electrophilicity of the hydrazone, making it more susceptible to hydrolysis.
-
Alkylhydrazones vs. Acylhydrazones : Acylhydrazones generally exhibit greater resistance to hydrolysis at neutral pH compared to alkylhydrazones, but can be more labile at acidic pH. This characteristic makes them particularly well-suited for drug delivery applications that require stability in circulation followed by rapid cleavage in acidic intracellular compartments.
Quantitative Data on Hydrazone Bond Stability
The hydrolytic stability of hydrazone linkages is a critical parameter in the design of drug conjugates. The following tables summarize quantitative data on the stability of different hydrazone linkers at physiological and acidic pH, as well as a comparison with oxime linkages.
Table 1: Half-lives of Aliphatic Aldehyde-Based Hydrazone PEG-PE Conjugates at pH 7.4
| Conjugate Type | Half-life (minutes) at 37°C |
| PEG-PE conjugate with acyl hydrazide (3 C atoms) | Longer half-life |
| PEG-PE conjugate with acyl hydrazide (5 C atoms) | Intermediate half-life |
| PEG-PE conjugate with acyl hydrazide (10 C atoms) | Shorter half-life |
Note: The rate of hydrolysis increases with the number of carbon atoms in the acyl hydrazide chain.
Table 2: Comparative Stability of Aromatic vs. Aliphatic Aldehyde-Derived Hydrazones
| Hydrazone Type | Stability at pH 7.4 | Stability at pH 5.5 |
| Aliphatic Aldehyde-Derived PEG-HZ-PE Conjugates | Reasonably stable | Highly unstable (micelle peak completely disappeared within 2 min) |
| Aromatic Aldehyde-Derived PEG-HZ-PE Conjugates | Highly stable (half-life not attained after 72 h) | Highly stable (half-life not attained after 48 h) |
Note: Data is based on studies of PEG-phosphatidylethanolamine (PE) conjugates. Aromatic aldehyde-derived hydrazones are significantly more stable across pH ranges.
Table 3: Comparative Hydrolytic Stability of Hydrazones and Oximes at pD 7.0
| Conjugate Type | Relative First-Order Rate Constant for Hydrolysis (k) | Fold Decrease in Hydrolysis Rate Compared to Methylhydrazone |
| Methylhydrazone | Highest | 1x |
| Acetylhydrazone | Intermediate | ~300x lower than methylhydrazone |
| Semicarbazone | Intermediate | ~160x lower than methylhydrazone |
| Oxime | Lowest | ~600x lower than methylhydrazone |
Note: pD is the measure of acidity in a deuterium oxide (D₂O) solution. Oximes are substantially more stable to hydrolysis than hydrazones. A trialkylhydrazonium ion is even more stable than an oxime.
Experimental Protocols
Protocol 1: Synthesis of a PEG-Hydrazide Linker
This protocol describes a general method for synthesizing a PEG-hydrazide, a key component for forming hydrazone linkages. Two common methods involve starting from either mPEG-acid or mPEG-amine.
Method A: From mPEG-Acid
-
Activation of mPEG-Acid : Dissolve mPEG-acid (e.g., mPEG5000-acid, 1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Carbazate : Add t-butyl carbazate (2 equivalents) dissolved in DCM to the mPEG-acid solution.
-
Coupling Reaction : Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction Incubation : Stir the reaction mixture at room temperature overnight.
-
Purification : Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate and precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.
-
Deprotection : Dissolve the Boc-protected PEG-hydrazide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) and stir for 1-2 hours at room temperature to remove the Boc protecting group.
-
Final Precipitation : Precipitate the final mPEG-hydrazide product with cold diethyl ether, filter, and dry under vacuum.
Method B: From mPEG-Amine to Hydrazine-Functionalized PEG-PE
-
Thiolation of Amine-PEG-PE : Transform the starting amine-containing polymer into a thiol-modified polymer using Traut's reagent.
-
Reaction with Cross-linker : React the thiol-modified polymer with a hetero-bifunctional cross-linking agent such as 4-maleimidophenyl)butyric acid hydrazide (MPBH). This reaction yields the hydrazine-functionalized PEG-PE.
Protocol 2: Synthesis of a PEG-Aldehyde Derivative
The synthesis of PEG-aldehyde can be challenging due to the low reactivity of the terminal hydroxyl groups of PEG. A common strategy is the oxidation of the hydroxyl group.
-
Dissolution : Dissolve the starting PEG material (e.g., mPEG-OH) in a suitable anhydrous solvent like DCM or dimethyl sulfoxide (DMSO).
-
Oxidation : Add an oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base like triethylamine), or Dess-Martin periodinane.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Quenching and Work-up : Once the reaction is complete, quench any excess oxidizing agent according to standard procedures for the specific reagent used.
-
Purification : Purify the PEG-aldehyde by precipitation in cold diethyl ether, followed by filtration and drying under vacuum. Characterize the final product using NMR (looking for the characteristic aldehyde proton signal around 9.5-10 ppm) and Fourier-transform infrared (FTIR) spectroscopy.
Protocol 3: Formation of a PEG-Hydrazone Conjugate
-
Dissolution of Reactants : Dissolve the PEG-aldehyde (1 equivalent) and the hydrazide-functionalized drug or molecule (1-1.2 equivalents) in a suitable buffer, typically with a slightly acidic pH (e.g., pH 5-6) to catalyze the reaction. Aniline can be used as a catalyst to accelerate the reaction at neutral pH.
-
Reaction Incubation : Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific aldehyde and hydrazide used.
-
Monitoring the Reaction : Monitor the formation of the hydrazone bond by techniques such as High-Performance Liquid Chromatography (HPLC), which will show the consumption of the starting materials and the appearance of a new product peak.
-
Purification : Purify the resulting PEG-hydrazone conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and byproducts.
-
Characterization : Confirm the identity and purity of the conjugate using techniques like NMR, mass spectrometry, and UV-Vis spectroscopy (if the drug has a chromophore).
Protocol 4: In Vitro pH-Dependent Hydrolysis Assay
-
Preparation of Buffers : Prepare buffers at different pH values, for example, a phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions and an acetate or phosphate-citrate buffer at pH 5.0 to mimic the endosomal/lysosomal environment.
-
Incubation : Dissolve the PEG-hydrazone conjugate in each of the prepared buffers to a known concentration. Incubate the solutions at 37°C.
-
Time-Point Sampling : At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
Analysis : Analyze the samples immediately by a suitable analytical method, such as reversed-phase HPLC, to quantify the amount of intact conjugate remaining and the amount of released drug.
-
Data Analysis : Plot the percentage of intact conjugate versus time for each pH. Fit the data to a first-order decay model to determine the half-life (t½) of the hydrazone bond at each pH.
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the use of hydrazone linkers in PEGylation.
Caption: Mechanism of hydrazone bond formation.
Caption: Experimental workflow for PEG-hydrazone drug conjugate synthesis.
Caption: pH-dependent hydrolysis of hydrazone-linked conjugates.
References
m-PEG12-Hydrazide as a PROTAC Linker Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker. This linker is far from a passive spacer; its length, flexibility, and chemical composition are critical determinants of the efficacy of the resulting PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides a comprehensive overview of m-PEG12-Hydrazide, a PEG-based building block for PROTAC synthesis.
This compound: A Versatile Building Block
This compound is a hydrophilic linker composed of twelve ethylene glycol units, terminating in a methoxy group at one end and a hydrazide group at the other. The PEG chain imparts increased water solubility and biocompatibility to the PROTAC molecule, which can be advantageous for cell permeability and in vivo applications. The terminal hydrazide group serves as a versatile chemical handle for conjugation to a POI or E3 ligase ligand.
Physicochemical Properties of this compound and Related Linkers
The following table summarizes the key physicochemical properties of this compound and structurally similar PEG12 linkers. These properties are crucial for computational modeling and prediction of the behavior of the resulting PROTAC.
| Property | This compound (Estimated) | m-PEG12-amine | m-PEG12-azide | Biotin-PEG12-hydrazide |
| Molecular Formula | C25H52N2O13 | C25H53NO12 | C25H51N3O12 | C37H71N5O15S |
| Molecular Weight | ~600.7 g/mol | 559.7 g/mol | 585.7 g/mol | 858.1 g/mol |
| XLogP3 | ~ -1.0 | -2.5 | -0.6 | Not Available |
| Hydrogen Bond Donors | 3 | 1 | 0 | 5 |
| Hydrogen Bond Acceptors | 14 | 13 | 12 | 16 |
Data for m-PEG12-amine and m-PEG12-azide are sourced from PubChem.[1][2] Data for Biotin-PEG12-hydrazide is from commercial supplier catalogs.[3] Properties for this compound are estimated based on these related structures.
The Impact of PEG12 Linkers on PROTAC Performance: A Case Study of MT-802
To illustrate the impact of a PEG12 linker on PROTAC performance, we will consider MT-802, a potent PROTAC that targets Bruton's tyrosine kinase (BTK) for degradation.[4][5] BTK is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies.
Quantitative Performance Data of BTK-targeting PROTACs
The table below presents key performance metrics for MT-802, which utilizes a 12-atom PEG linker. For comparison, data for other PROTACs with different linker types or lengths are also included to highlight the importance of linker optimization.
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| MT-802 | BTK | 12-atom PEG | ~12 | >99 | Not Reported |
| PROTAC A | BET | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | BET | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | BET | PEG4 | 250 | 70 | 1.1 |
Data for MT-802 is from a study by Buhimschi et al. Comparative data for BET-targeting PROTACs is illustrative and compiled from various sources.
Experimental Protocols
Protocol 1: Synthesis of a BTK-Targeting PROTAC using this compound
This protocol outlines a two-step synthesis of a BTK-targeting PROTAC, adapting a strategy that utilizes an aldehyde-hydrazide coupling for the final conjugation. This method allows for the rapid generation of PROTAC libraries for screening.
Step 1: Functionalization of the BTK Inhibitor with an Aldehyde
-
Materials:
-
BTK inhibitor with a suitable solvent-exposed functional group for modification (e.g., a phenol or amine).
-
4-formylbenzoic acid
-
Coupling agents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
-
Procedure:
-
If the BTK inhibitor has a free amine, dissolve it in anhydrous DMF. Add 4-formylbenzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
If the BTK inhibitor has a phenolic hydroxyl group, it can be alkylated with a suitable aldehyde-containing reagent (e.g., 4-(bromomethyl)benzaldehyde) in the presence of a base like potassium carbonate.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the aldehyde-functionalized BTK inhibitor by flash column chromatography.
-
Step 2: Hydrazone Formation with this compound and Pomalidomide
-
Materials:
-
Aldehyde-functionalized BTK inhibitor (from Step 1)
-
This compound
-
Pomalidomide (or another suitable E3 ligase ligand with an appropriate functional group for attachment to the PEG linker)
-
Anhydrous ethanol
-
Catalytic amount of acetic acid
-
-
Procedure:
-
First, synthesize a pomalidomide-PEG12-hydrazide intermediate. This can be achieved by reacting a pomalidomide derivative with an appropriate functional group (e.g., a carboxylic acid) with a bifunctional PEG12 linker that has a hydrazide at one end and a corresponding reactive group (e.g., an amine) at the other, using standard coupling chemistry. For this protocol, we assume the availability of a pomalidomide derivative that can be readily conjugated to this compound. A more direct approach involves pre-functionalizing pomalidomide with an aldehyde and then reacting it with this compound.
-
For the final conjugation, dissolve the aldehyde-functionalized BTK inhibitor (1.0 eq) and the pomalidomide-m-PEG12-hydrazide conjugate (1.1 eq) in anhydrous ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. The formation of the hydrazone linkage is typically efficient and produces water as the only byproduct.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain a highly pure sample for biological evaluation.
-
Protocol 2: Western Blotting for BTK Degradation
This protocol describes the quantification of BTK protein levels in cells after treatment with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a B-cell lymphoma line such as TMD8) in 6-well plates and allow them to adhere or reach the desired density.
-
Treat the cells with varying concentrations of the BTK-targeting PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK protein levels to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be determined.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and logical relationships central to the development of a BTK-targeting PROTAC.
Caption: The BTK signaling pathway, a key regulator of B-cell function.
Caption: A typical workflow for the development of a PROTAC degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
Methodological & Application
Application Notes and Protocols for m-PEG12-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. The m-PEG12-Hydrazide linker is a popular choice for ADC development, featuring a discrete 12-unit polyethylene glycol (PEG) spacer and a hydrazide functional group. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[1] The hydrazide group reacts with an aldehyde or ketone to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (~7.4) but is designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within the target cancer cell, enabling specific release of the cytotoxic payload.[][3]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, targeting researchers in drug development and bioconjugation.
Key Features of this compound Linker
-
Enhanced Hydrophilicity: The 12-unit PEG spacer improves the solubility and reduces the aggregation potential of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1]
-
pH-Sensitive Payload Release: The hydrazone bond formed is acid-labile, facilitating intracellular drug release in the acidic compartments of target cells.[]
-
Defined Spacer Length: The discrete PEG length ensures the synthesis of a more homogeneous ADC product, simplifying characterization and improving batch-to-batch reproducibility.
Experimental Protocols
The synthesis of an ADC using this compound typically involves a two-step process:
-
Generation of Aldehyde Groups on the Antibody: This is commonly achieved by the mild oxidation of the carbohydrate chains located in the Fc region of the antibody. This site-specific modification strategy minimizes interference with the antigen-binding sites in the Fab regions.
-
Conjugation of this compound-Payload to the Aldehyde-Modified Antibody: The hydrazide group of the linker-payload construct reacts with the generated aldehyde on the antibody to form a stable hydrazone linkage.
Protocol 1: Generation of Aldehyde Groups on the Antibody (Fc Glycan Oxidation)
This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4)
-
Glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.6
Procedure:
-
Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in Oxidation Buffer.
-
Oxidation:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM in Oxidation Buffer).
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
-
Quenching:
-
Stop the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.
-
Incubate for 10 minutes at 4°C in the dark.
-
-
Purification:
-
Immediately remove excess sodium periodate and quenching agent by buffer exchange using a desalting column equilibrated with PBS, pH 6.0.
-
The resulting aldehyde-modified antibody is now ready for conjugation.
-
Protocol 2: Conjugation of this compound-Payload to Aldehyde-Modified Antibody
This protocol details the reaction between the aldehyde-modified antibody and a pre-prepared this compound-payload construct.
Materials:
-
Aldehyde-modified antibody (from Protocol 1)
-
This compound-Payload construct
-
Conjugation Buffer: PBS, pH 6.0-7.0
-
Aniline (optional, as a catalyst)
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound-payload construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound-payload solution to the aldehyde-modified antibody.
-
For catalysis (optional), add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Purification of the ADC:
-
Following the incubation, purify the ADC to remove unreacted linker-payload and other impurities.
-
Size-Exclusion Chromatography (SEC) is a common method for separating the ADC from smaller molecules.
-
Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. The molar concentrations of the antibody and the payload can be calculated using their respective extinction coefficients, and the DAR is the molar ratio of payload to antibody.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC. The number of conjugated drugs can be calculated from the mass shift compared to the unconjugated antibody. It is important to note that acidic conditions used in some MS methods can cause hydrolysis of the hydrazone linker, potentially leading to an underestimation of the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates or fragments.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation and assess purity.
Protocol 4: In Vitro Stability Assay of Hydrazone Linkage
This protocol assesses the stability of the hydrazone bond in plasma and at different pH values.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Buffers at pH 5.0 (e.g., 0.1 M Acetate Buffer) and pH 7.4 (PBS)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of 1-10 µM in plasma and in the pH 5.0 and pH 7.4 buffers at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing (for plasma samples):
-
Precipitate plasma proteins by adding a 3-fold volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload. .
-
-
Data Analysis:
-
Plot the percentage of intact ADC or released payload over time to determine the half-life (t½) of the ADC at each condition.
-
Quantitative Data
The inclusion of a PEG spacer can influence the drug-to-antibody ratio (DAR) achieved during conjugation. The following table summarizes representative data from a study investigating the effect of a PEG12 spacer on the DAR of ADCs with different cleavable triggers.
| Cleavable Trigger | Linker Configuration | Average DAR |
| More Hydrophobic (Val-Ala) | No PEG spacer | 1.4 |
| More Hydrophobic (Val-Ala) | With PEG12 spacer | 3.0 |
| Less Hydrophobic (Val-Cit) | No PEG spacer | 3.8 |
| Less Hydrophobic (Val-Cit) | With PEG12 spacer | 2.7 |
| Table 1: Effect of a PEG12 spacer on the average Drug-to-Antibody Ratio (DAR) for ADCs with different cleavable triggers. The incorporation of a PEG12 spacer influenced the final DAR, demonstrating the importance of linker design in ADC synthesis. |
The stability of the hydrazone linkage is paramount for the safety and efficacy of the ADC. The following table provides a summary of the hydrolysis kinetics for different types of hydrazones, highlighting their pH-dependent stability.
| Hydrazone Type | pH | Half-life (t½) |
| Acylhydrazone | 7.0 | > 2.0 hours |
| Acylhydrazone | ~5.0 | 2.4 minutes |
| AcBut-acylhydrazone | 7.4 | > 24 hours (6% hydrolysis) |
| AcBut-acylhydrazone | 4.5 | < 24 hours (97% release) |
| Table 2: Comparative stability of different hydrazone linkers at varying pH levels. The data illustrates the acid-labile nature of hydrazone bonds, which is critical for the intracellular release of the payload. |
Visualizations
Figure 1: Experimental workflow for the synthesis of an ADC using this compound.
Figure 2: Mechanism of hydrazone bond formation between an aldehyde-modified antibody and this compound.
Figure 3: General mechanism of action for a hydrazone-linked ADC.
References
Application Notes and Protocols for PEGylating Therapeutic Proteins using m-PEG12-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulating half-life, reduced immunogenicity, increased stability, and improved solubility. m-PEG12-Hydrazide is a discrete PEGylation reagent containing a methoxy-terminated PEG with 12 ethylene glycol units and a terminal hydrazide functional group. This reagent is particularly useful for the site-specific modification of proteins that have, or can be engineered to contain, an aldehyde or ketone group. The reaction between the hydrazide and the carbonyl group forms a stable hydrazone linkage.
These application notes provide a detailed guide for the use of this compound in the PEGylation of therapeutic proteins. Included are protocols for the generation of aldehyde groups on proteins, the PEGylation reaction itself, and the characterization of the resulting conjugates.
Principle of the Method
The core of this PEGylation strategy is the chemoselective ligation between a hydrazide and an aldehyde or ketone.
-
Generation of Carbonyl Groups on the Protein: Therapeutic proteins that are glycoproteins can be mildly oxidized to generate aldehyde groups on their carbohydrate moieties. Alternatively, genetic engineering techniques can be used to introduce specific amino acids that can be chemically converted to aldehydes.
-
PEGylation Reaction: The hydrazide group of this compound nucleophilically attacks the carbonyl carbon of the modified protein, forming a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to facilitate the reaction.
Materials and Equipment
-
This compound
-
Therapeutic protein (e.g., antibody, cytokine)
-
Buffer Systems:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer, 100 mM, pH 5.5
-
-
For Glycoprotein Oxidation (Optional):
-
Sodium meta-periodate (NaIO4)
-
Glycerol
-
-
Reaction Components:
-
Aniline (optional, as a catalyst)
-
-
Purification System:
-
Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
-
Dialysis cassettes (appropriate molecular weight cut-off)
-
-
Analytical Equipment:
-
SDS-PAGE system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
UV-Vis Spectrophotometer
-
Plate reader for activity assays
-
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol is suitable for glycoproteins containing sialic acid or other sugar residues that can be oxidized.
-
Protein Preparation: Dissolve the glycoprotein in PBS at a concentration of 1-10 mg/mL.
-
Oxidation:
-
Prepare a fresh solution of sodium meta-periodate in PBS.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Incubate on ice for 15 minutes.
-
-
Purification: Immediately purify the oxidized protein using a desalting column or dialysis to remove excess periodate and glycerol. The buffer should be exchanged to 100 mM Sodium Acetate, pH 5.5.
Protocol 2: PEGylation of an Aldehyde-Containing Protein with this compound
-
Reagent Preparation:
-
Dissolve the aldehyde-containing protein in 100 mM Sodium Acetate, pH 5.5, at a concentration of 1-5 mg/mL.
-
Dissolve this compound in the same buffer to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
For reactions that are slow or inefficient, aniline can be added as a catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the PEGylated Protein:
-
Following the incubation, purify the PEGylated protein from unreacted this compound and other reaction components using SEC or IEX.
-
Alternatively, dialysis against PBS can be used to remove small molecule impurities.
-
Characterization of the PEGylated Protein
It is crucial to characterize the PEGylated protein to determine the extent of PEGylation and its effect on the protein's structure and function.
SDS-PAGE Analysis
-
Purpose: To visualize the increase in molecular weight due to PEGylation.
-
Method: Run non-PEGylated and PEGylated protein samples on an SDS-PAGE gel. The PEGylated protein will migrate slower, appearing as a band with a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).
Mass Spectrometry
-
Purpose: To confirm the covalent attachment of the PEG moiety and determine the precise molecular weight of the conjugate.
-
Method: Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS. The resulting spectrum will show a mass shift corresponding to the addition of one or more m-PEG12 units.
Protein Concentration Determination
-
Purpose: To accurately determine the concentration of the PEGylated protein.
-
Method: Use a standard protein concentration assay (e.g., BCA or Bradford). It is important to create a standard curve with the unmodified protein, as the PEG moiety can sometimes interfere with these assays.
Biological Activity Assay
-
Purpose: To assess the impact of PEGylation on the therapeutic protein's function.
-
Method: Perform a relevant in vitro bioassay to compare the activity of the PEGylated protein to the unmodified protein. This could be a cell-based proliferation assay, an enzyme activity assay, or a receptor-binding assay, depending on the protein's mechanism of action.
Data Presentation
The following tables provide a template for summarizing the quantitative data from your PEGylation experiments.
Table 1: Reaction Conditions for Protein PEGylation with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | 2 | 2 | 5 |
| This compound:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |
| Reaction Buffer | 100 mM Sodium Acetate, pH 5.5 | 100 mM Sodium Acetate, pH 5.5 | 100 mM Sodium Acetate, pH 6.5 |
| Catalyst (Aniline) | None | 10 mM | 10 mM |
| Reaction Temperature (°C) | 25 | 25 | 4 |
| Reaction Time (hours) | 4 | 2 | 16 |
Table 2: Characterization of PEGylated Therapeutic Protein
| Sample | Apparent MW (SDS-PAGE) | Mass (Mass Spectrometry) | PEGylation Efficiency (%)* | Biological Activity (% of Unmodified) |
| Unmodified Protein | X kDa | Y Da | N/A | 100 |
| PEGylated Protein (Condition 1) | ~X+0.6 kDa | Y + 602.7 Da | 45 | 92 |
| PEGylated Protein (Condition 2) | ~X+0.6 kDa | Y + 602.7 Da | 75 | 88 |
| PEGylated Protein (Condition 3) | ~X+0.6 kDa | Y + 602.7 Da | 68 | 95 |
*PEGylation efficiency can be estimated from techniques like HPLC or densitometry of SDS-PAGE gels.
Visualizations
Experimental Workflow
Caption: General workflow for the PEGylation of a therapeutic protein using this compound.
Signaling Pathway of Interferon-alpha (IFN-α)
Many interferons are PEGylated to improve their therapeutic efficacy. The following diagram illustrates the canonical JAK-STAT signaling pathway activated by IFN-α.
Caption: Interferon-alpha signaling through the JAK-STAT pathway.
Signaling Pathway of Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is another therapeutic protein that is often PEGylated (e.g., Pegfilgrastim). Its signaling is crucial for the proliferation and differentiation of neutrophils.
Caption: Major signaling pathways activated by G-CSF.
Application Notes and Protocols for Cell Surface Glycoprotein Labeling with m-PEG12-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface glycoproteins are integral to a myriad of cellular processes, including cell signaling, adhesion, and immune recognition. Their dynamic expression and structural alterations are often associated with disease states, making them prime targets for diagnostics and therapeutic intervention. This document provides a detailed methodology for the specific labeling of cell surface glycoproteins using m-PEG12-Hydrazide. This technique leverages a two-step chemical process to covalently attach a polyethylene glycol (PEG) linker to the glycan moieties of these proteins. The hydrophilic and flexible nature of the PEG chain can enhance the solubility and stability of the labeled proteins, making this method particularly valuable in drug development and proteomic studies.[1][2]
The core principle of this labeling strategy involves:
-
Oxidation: Mild periodate oxidation of cis-diol groups within the sugar residues (primarily sialic acids) of glycoproteins to generate reactive aldehyde groups.[3][4][5]
-
Hydrazone Formation: The nucleophilic attack of the generated aldehydes by the hydrazide group of this compound to form a stable covalent hydrazone bond.
This method offers a robust and versatile approach for the site-specific labeling of glycoproteins on live cells, enabling a wide range of downstream applications without the need for genetic manipulation.
Principle of the Reaction
The labeling process is a targeted chemical modification of the carbohydrate structures present on cell surface glycoproteins.
Caption: Chemical workflow for cell surface glycoprotein labeling.
Experimental Protocols
This section provides detailed protocols for the labeling of cell surface glycoproteins with this compound. It is recommended to optimize these conditions for each specific cell line and experimental goal.
Materials
-
Cells: Cultured cells of interest (adherent or suspension)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Reagents:
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Quenching solution (e.g., 1 mM glycerol or 10 mM sodium bisulfite in PBS)
-
Lysis buffer (for downstream analysis, e.g., RIPA buffer)
-
Protease inhibitors
-
Protocol 1: Labeling of Adherent Cells
Caption: Experimental workflow for labeling adherent cells.
-
Cell Preparation: Grow adherent cells to 80-90% confluency in a culture dish.
-
Washing: Gently wash the cells twice with ice-cold PBS, pH 6.5.
-
Oxidation: Add a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5, to the cells. Incubate on ice for 15-30 minutes, protected from light.
-
Quenching: Remove the NaIO₄ solution and add an equal volume of quenching solution. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS, pH 7.4, to remove any residual periodate and quenching reagent.
-
Labeling: Prepare a solution of this compound in PBS, pH 7.4. Add the solution to the cells and incubate for 1-2 hours at 4°C or room temperature. The optimal concentration of this compound should be determined empirically, but a starting point of 1-5 mM can be used.
-
Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4, to remove unreacted this compound.
-
Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis for Western blotting or mass spectrometry, or direct analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Labeling of Suspension Cells
The protocol for suspension cells is similar to that for adherent cells, with the main difference being the use of centrifugation for cell pelleting and washing steps.
-
Cell Preparation: Harvest suspension cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Washing: Resuspend the cell pellet in ice-cold PBS, pH 6.5, and pellet by centrifugation. Repeat this wash step twice.
-
Oxidation: Resuspend the cell pellet in a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5. Incubate on ice for 15-30 minutes, protected from light, with occasional gentle mixing.
-
Quenching: Pellet the cells, remove the NaIO₄ solution, and resuspend in quenching solution. Incubate for 5 minutes on ice.
-
Washing: Pellet the cells and wash them three times with ice-cold PBS, pH 7.4.
-
Labeling: Resuspend the cell pellet in a solution of this compound in PBS, pH 7.4. Incubate for 1-2 hours at 4°C or room temperature with gentle rotation.
-
Final Washes: Pellet the cells and wash them three times with ice-cold PBS, pH 7.4, to remove unreacted probe.
-
Downstream Processing: The labeled cell pellet is ready for downstream analysis.
Quantitative Data and Optimization
The efficiency of cell surface glycoprotein labeling can be influenced by several factors. The following table summarizes typical concentration ranges and incubation times. It is crucial to optimize these parameters for each specific cell line and experimental setup.
| Parameter | Typical Range | Considerations |
| NaIO₄ Concentration | 1 - 10 mM | Lower concentrations (e.g., 1 mM) are more selective for sialic acids, while higher concentrations may oxidize other sugars. Higher concentrations can also impact cell viability. |
| Oxidation Time | 15 - 30 minutes | Longer incubation times may increase labeling but can also lead to cell damage. |
| This compound Conc. | 1 - 5 mM | The optimal concentration should be determined empirically. Higher concentrations may lead to non-specific binding. |
| Labeling Time | 1 - 2 hours | Longer incubation times may increase labeling efficiency but should be balanced with maintaining cell viability. |
| Temperature | 4°C to Room Temp. | 4°C is generally preferred to minimize endocytosis of labeled proteins. |
| pH | 6.5-7.4 (Oxidation) 5.5-7.4 (Labeling) | The hydrazone formation reaction is more efficient at a slightly acidic to neutral pH. |
Downstream Applications and Analysis
Labeled glycoproteins can be analyzed through various techniques, providing valuable insights into the cell surface glycoproteome.
Caption: Potential downstream applications after labeling.
-
Fluorescence Microscopy: If a fluorescently tagged this compound is used, the spatial distribution of glycoproteins on the cell surface can be visualized.
-
Flow Cytometry: This allows for the quantification of the overall labeling efficiency on a cell-by-cell basis.
-
Western Blotting: After cell lysis, PEGylated glycoproteins can be detected by antibodies against the protein of interest, often showing a shift in molecular weight due to the attached PEG chain.
-
Mass Spectrometry: This is a powerful technique for identifying and quantifying the labeled glycoproteins, providing a comprehensive profile of the cell surface glycoproteome.
Conclusion
The use of this compound for cell surface glycoprotein labeling is a specific and versatile method with broad applications in biological research and drug development. The protocols provided herein offer a solid foundation for researchers to label, identify, and quantify cell surface glycoproteins. By understanding the underlying principles and optimizing the experimental conditions, this technique can be a valuable tool for elucidating the roles of glycoproteins in health and disease.
References
Application Notes and Protocols: Site-Specific Conjugation of m-PEG12-Hydrazide to Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of methoxy-poly(ethylene glycol)-hydrazide (m-PEG12-Hydrazide) to glycoproteins. This powerful bioconjugation technique allows for the site-specific attachment of PEG moieties to the carbohydrate domains of glycoproteins, offering numerous advantages in therapeutic protein development, including enhanced stability, prolonged circulation time, and reduced immunogenicity.[1][2][3][4]
The methodology is centered around a two-step process: the selective oxidation of cis-diol groups within the glycoprotein's sugar residues to form reactive aldehydes, followed by the covalent coupling of these aldehydes with the hydrazide group of this compound to form a stable hydrazone bond.[5]
Core Principles
The conjugation strategy leverages the specific chemistry between aldehydes and hydrazides.
-
Oxidation: Glycoproteins are treated with a mild oxidizing agent, typically sodium meta-periodate (NaIO₄), which cleaves the vicinal diols present in the sugar moieties (e.g., sialic acid, galactose, mannose) to generate aldehyde groups. The reaction conditions can be tailored to achieve selective oxidation. For instance, lower concentrations of periodate primarily target the terminal sialic acid residues.
-
Hydrazone Bond Formation: The newly formed aldehydes on the glycoprotein readily react with the hydrazide group of this compound in a slightly acidic to neutral pH environment (pH 5.0-7.0) to form a stable hydrazone linkage. The efficiency of this reaction can be significantly enhanced by the addition of a catalyst, such as aniline.
Data Presentation: Reaction Parameters
The successful conjugation of this compound to glycoproteins is dependent on several key reaction parameters. The following table summarizes the recommended conditions for the oxidation and ligation steps.
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Hydrazide Ligation | Reference |
| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Sodium meta-periodate (NaIO₄) | - | |
| Concentration | 1 mM | 10 mM | 5-10 mM (molar excess) | |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate or PBS | |
| pH | 5.5 | 5.5 | 5.0 - 7.0 | |
| Temperature | 0-4°C or Room Temperature | 0-4°C or Room Temperature | Room Temperature | |
| Reaction Time | 30 minutes | 30 minutes | 2 hours to overnight | |
| Catalyst (Optional) | - | - | Aniline (e.g., 10 mM) |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the conjugation of this compound to glycoproteins.
Protocol 1: Sialic Acid-Specific Periodate Oxidation of Glycoproteins
This protocol is designed for the selective oxidation of terminal sialic acid residues on glycoproteins.
Materials:
-
Glycoprotein of interest
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: e.g., 1 M Glycerol or 20 mM Sodium Sulfite
-
Desalting column or dialysis equipment
-
Light-protective tubes (e.g., amber tubes or tubes wrapped in foil)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. This solution is light-sensitive and should be kept in the dark.
-
Oxidation Reaction: In a light-protective tube, add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubate the reaction for 30 minutes at 0-4°C in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution. For example, add glycerol to a final concentration of 10-20 mM. Incubate for 5-10 minutes.
-
Purification: Immediately remove the excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with the Ligation Buffer (see Protocol 3).
Protocol 2: General Periodate Oxidation of Glycoproteins
This protocol is suitable for generating aldehydes on various sugar residues within the glycoprotein.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: In a light-protective tube, add the NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate the reaction for 30 minutes at 0-4°C in the dark.
-
Quenching: Stop the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Hydrazide Ligation to Oxidized Glycoproteins
This protocol details the conjugation of this compound to the aldehyde-containing glycoprotein.
Materials:
-
Oxidized glycoprotein (from Protocol 1 or 2)
-
This compound
-
Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5 or Phosphate-Buffered Saline (PBS), pH 7.0-7.4
-
(Optional) Aniline solution (for catalyzed ligation)
-
Desalting column or dialysis equipment for final purification
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in the Ligation Buffer to a desired stock concentration (e.g., 50-100 mM).
-
Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A molar excess of the hydrazide reagent over the glycoprotein is typically used (e.g., 50-100 fold molar excess). The optimal ratio may need to be determined empirically.
-
(Optional) Catalyzed Ligation: For a more efficient reaction, especially at neutral pH, aniline can be added to a final concentration of 10 mM to catalyze the formation of the hydrazone bond.
-
Incubate the reaction for 2 hours to overnight at room temperature. The optimal incubation time should be determined empirically for the specific glycoprotein and desired degree of PEGylation.
-
Final Purification: Remove the unreacted this compound and any byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: The resulting PEGylated glycoprotein can be characterized by methods such as SDS-PAGE to observe the increase in molecular weight, mass spectrometry to confirm the conjugation, and functional assays to ensure the retention of biological activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for glycoprotein PEGylation.
Chemical Reaction Mechanism
Caption: Chemical reaction of periodate oxidation and hydrazide ligation.
References
Application Notes and Protocols for m-PEG12-Hydrazide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG12-Hydrazide in the development of targeted drug delivery systems. This document covers the fundamental principles, experimental procedures, and expected outcomes when using this versatile PEG linker.
Introduction to this compound in Drug Delivery
This compound is a heterobifunctional linker composed of a monomethylated polyethylene glycol (PEG) chain with twelve repeating ethylene glycol units, terminating in a hydrazide group. This structure imparts several advantageous properties to drug delivery systems:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic drugs and protects them from enzymatic degradation, leading to increased stability in biological fluids.
-
Prolonged Circulation Time: The "stealth" properties conferred by the PEG chain reduce recognition by the reticuloendothelial system, thereby prolonging the systemic circulation time of the conjugated drug or nanoparticle.
-
pH-Sensitive Drug Release: The hydrazide group allows for the formation of a hydrazone bond with a carbonyl group (aldehyde or ketone) on a drug molecule or a carrier. This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in tumor microenvironments (pH ~6.5) and endosomes/lysosomes (pH 4.5-5.5). This pH-sensitivity enables targeted drug release at the desired site of action.
-
Versatile Conjugation Chemistry: The hydrazide moiety provides a reactive handle for straightforward conjugation to various molecules, including small molecule drugs, peptides, and proteins, as well as for the surface functionalization of nanoparticles.
Key Applications
The unique properties of this compound make it a valuable tool for a range of targeted drug delivery applications:
-
Antibody-Drug Conjugates (ADCs): While not a primary application for this specific linker, the principles of hydrazone linkage are relevant in ADC development for pH-controlled payload release.
-
Polymeric Micelles and Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, providing a hydrophilic shield and a means for attaching drugs via a pH-sensitive linkage.
-
Liposome Formulations: Incorporation of this compound-drug conjugates into liposomes can enhance their stability and trigger drug release in acidic tumor tissues.
-
PROTACs: As a PEG-based linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing hydrazone-linked PEG-drug conjugates. While data for this compound is limited, these values from systems with similar linkers provide a valuable reference point.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Linker Type | Drug Loading Capacity (mg/g) | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| PEGylated magnetic nanocarriers | Doxorubicin | Hydrazone | 433.15 | Not Reported | Not Reported | [2][3] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | Physical Entrapment | Not Reported | ~2.6 - 2.9 | Low | [4] |
| PEG-disulfide-DOX Micelles | Doxorubicin | Disulfide | Not Reported | 37.1 | Not Applicable | [5] |
| Dextran Conjugate | Doxorubicin | Hydrazone | Not Reported | Not Reported | 1 - 50 |
Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations
| Formulation | Cell Line | IC50 (µg/mL) | Reference |
| Free Doxorubicin | MCF-7 | ~1.0 | |
| PEG-hyd-DOX | MCF-7 | ~0.87 | |
| Free Doxorubicin | MDA-MB-231 | ~2.5 | |
| PEG-hyd-DOX | MDA-MB-231 | ~1.0 | |
| Free Doxorubicin | HepG2 | ~2.0 | |
| PEG-hyd-DOX | HepG2 | ~1.05 | |
| Hydrazide-linked Doxorubicin | Hepatocytes | 4.39 | |
| Amine-linked Doxorubicin (Targeted) | Hepatocytes | 7.33 | |
| Amine-linked Doxorubicin (Non-targeted) | Hepatocytes | 19.81 |
Table 3: pH-Dependent Doxorubicin Release
| Formulation | Condition | Cumulative Release (%) | Time (hours) | Reference |
| DOX-hyd-PEG-FA NPs | pH 5.0 | ~80 | 48 | |
| DOX-hyd-PEG-FA NPs | pH 7.4 | ~20 | 48 | |
| Anti-CD22-MNPs-DOX | pH 5.6 | ~80 | 4 | |
| Anti-CD22-MNPs-DOX | pH 7.4 | <20 | 48 | |
| PLGA-PEG 15% NPs | pH 7.2 | ~71 | 288 |
Experimental Protocols
General Workflow for Drug Conjugation and Nanoparticle Formulation
The following diagram illustrates a general workflow for creating a targeted drug delivery system using this compound.
Workflow for drug delivery system development.
Protocol for Conjugation of Doxorubicin to this compound
This protocol describes the synthesis of a doxorubicin-m-PEG12-hydrazone conjugate. Doxorubicin possesses a ketone group that can react with the hydrazide moiety of the PEG linker.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Anhydrous methanol or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or Acetic acid (as a catalyst)
-
Triethylamine (TEA) (if starting with DOX·HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol for chromatography
Procedure:
-
Preparation of Doxorubicin Free Base (if using DOX·HCl):
-
Dissolve DOX·HCl in anhydrous methanol.
-
Add a 2-fold molar excess of triethylamine (TEA) to neutralize the hydrochloride and stir for 30 minutes at room temperature.
-
-
Hydrazone Bond Formation:
-
To the solution of doxorubicin free base, add a 1.5-fold molar excess of this compound.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 18-24 hours in the dark. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Purification of the Conjugate:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting red solid by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.
-
Collect the fractions containing the desired conjugate and evaporate the solvent.
-
-
Characterization:
-
Confirm the structure of the m-PEG12-Hydrazone-Doxorubicin conjugate using ¹H NMR and mass spectrometry.
-
Protocol for Characterization of the Conjugate
4.3.1. ¹H NMR Spectroscopy
-
Principle: To confirm the formation of the hydrazone bond and determine the degree of conjugation.
-
Procedure:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Compare the spectrum of the conjugate with that of the starting materials (doxorubicin and this compound).
-
The formation of the hydrazone bond can be confirmed by the appearance of a new signal for the imine proton and shifts in the signals of the protons adjacent to the reaction site.
-
The degree of conjugation can be calculated by comparing the integration of a characteristic peak of the PEG chain to a characteristic peak of the doxorubicin molecule.
-
4.3.2. Dynamic Light Scattering (DLS) and Zeta Potential
-
Principle: To determine the size distribution and surface charge of the nanoparticles formulated with the conjugate.
-
Procedure:
-
Disperse the nanoparticles in an appropriate aqueous buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.
-
Protocol for In Vitro Drug Release Study
-
Principle: To evaluate the pH-dependent release of doxorubicin from the delivery system.
-
Procedure:
-
Prepare two sets of release media: one at physiological pH (7.4) and one at an acidic pH mimicking the tumor microenvironment or endosomes (e.g., pH 5.5).
-
Place a known amount of the doxorubicin-conjugated nanoparticles into dialysis bags.
-
Immerse the dialysis bags in the release media and incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the release media and replace with fresh media.
-
Quantify the concentration of released doxorubicin in the aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
Signaling Pathway Visualization
Doxorubicin's Mechanism of Action
Doxorubicin is a potent anticancer agent that primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). The following diagram illustrates the key signaling pathways involved in doxorubicin-induced cell death.
Doxorubicin's mechanism of action.
This document provides a foundational guide for utilizing this compound in targeted drug delivery research. The provided protocols and data should be adapted and optimized for specific drug candidates and delivery systems.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of hydrazine to PEGylated silica-coated magnetite nanoparticles as pH-responsive magnetic nanocarriers for covalent loading and controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles [mdpi.com]
- 5. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
Application Notes and Protocols: The Use of m-PEG12-Hydrazide in Proteomic Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG12-Hydrazide is a functionalized polyethylene glycol (PEG) reagent that plays a significant role in proteomic sample preparation, particularly in the enrichment and analysis of glycoproteins. The core of its utility lies in the hydrazide group, which selectively reacts with aldehyde or ketone functionalities. In proteomics, these carbonyl groups can be generated by the oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins. This specific reaction allows for the covalent labeling and subsequent capture of glycoproteins from complex biological samples, facilitating their identification and quantification. The PEG12 linker enhances the water solubility of the reagent and the resulting conjugate, which can improve reaction efficiency and reduce non-specific binding.
These application notes provide an overview of the principles, key applications, and detailed protocols for using this compound in proteomic workflows.
Principle of Hydrazide Chemistry in Glycoproteomics
The fundamental principle behind the use of this compound in glycoproteomics is the chemical ligation between a hydrazide and an aldehyde to form a stable hydrazone bond. The workflow typically involves three main steps:
-
Oxidation of Glycans: The cis-diol groups present in the sugar residues of glycoproteins are gently oxidized using an oxidizing agent like sodium periodate (NaIO₄) to create aldehyde groups. This step is crucial for generating the reactive sites for hydrazide conjugation.
-
Covalent Capture: The aldehyde-containing glycoproteins are then reacted with this compound. The hydrazide group on the PEG reagent nucleophilically attacks the aldehyde, forming a covalent hydrazone bond. This reaction can be performed with the hydrazide reagent immobilized on a solid support (e.g., beads) for enrichment.
-
Enrichment and Analysis: Once the glycoproteins are covalently captured, non-glycosylated proteins and other contaminants can be washed away. The enriched glycoproteins can then be subjected to downstream proteomic analysis, such as enzymatic digestion followed by mass spectrometry (LC-MS/MS) to identify the proteins and map their glycosylation sites.
Key Applications in Proteomics Research
-
Glycoprotein Enrichment for Biomarker Discovery: Aberrant protein glycosylation is a known hallmark of various diseases, including cancer. Hydrazide chemistry enables the selective isolation of glycoproteins from complex biological fluids like plasma or serum, which is a critical step in the discovery of potential disease biomarkers.[1]
-
Mapping Glycosylation Sites: By enriching for glycopeptides, researchers can more readily identify the specific asparagine (N-linked) or serine/threonine (O-linked) residues that are modified with glycans.[1]
-
Comparative Glycoproteomics: This technique is instrumental in comparing the glycoproteomes of different biological states (e.g., healthy vs. diseased tissue, or treated vs. untreated cells) to understand dynamic changes in protein glycosylation patterns.[1]
-
Protein Labeling and Conjugation: The hydrazide group can be used to label proteins that have been engineered to contain a reactive carbonyl group, for example, through the enzymatic conversion of a specific cysteine residue to formylglycine.[2]
Experimental Workflows and Protocols
Workflow for Glycoprotein Enrichment using this compound Immobilized Beads
Protocol 1: Enrichment of N-linked Glycoproteins from a Complex Protein Mixture
This protocol outlines the steps for the selective enrichment of N-linked glycopeptides from a complex biological sample, such as cell lysate or plasma, using this compound functionalized beads.
Materials:
-
Protein sample (e.g., 1 mg of total protein)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sodium periodate (NaIO₄)
-
This compound coupled agarose beads
-
Coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
-
Washing buffers (e.g., 1.5 M NaCl, Urea, Water, 100 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Peptide-N-Glycosidase F (PNGase F)
-
Ammonium bicarbonate (NH₄HCO₃)
Methodology:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 40 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Oxidation of Glycans:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add NaIO₄ to a final concentration of 10 mM and incubate in the dark at room temperature for 1 hour.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
-
Covalent Coupling to Hydrazide Beads:
-
Equilibrate the this compound beads with coupling buffer.
-
Add the oxidized protein sample to the beads and incubate at room temperature for 2-4 hours with gentle mixing to facilitate hydrazone bond formation.[1]
-
-
Washing:
-
Wash the beads extensively to remove non-covalently bound proteins and peptides. Perform sequential washes with high-salt buffer (1.5 M NaCl), 8 M urea, and water.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a 100 mM ammonium bicarbonate solution.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50.
-
Incubate overnight at 37°C to digest the captured glycoproteins.
-
-
Release of N-linked Glycopeptides:
-
Wash the beads to remove non-glycopeptide fragments.
-
Resuspend the beads with the bound glycopeptides in 100 mM ammonium bicarbonate.
-
Add PNGase F and incubate overnight at 37°C to cleave the N-linked glycans, releasing the formerly glycosylated peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the released glycopeptides.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction method (e.g., ZipTip).
-
The sample is now ready for LC-MS/MS analysis.
-
Quantitative Data Summary
The effectiveness of hydrazide chemistry-based enrichment can be demonstrated by the significant increase in the identification of glycoproteins and glycopeptides from complex samples.
| Sample Type | Total Proteins Identified | Glycoproteins Identified Post-Enrichment | Number of N-Glycosites Identified | Reference |
| Human Plasma | ~3800 | 2821 | 4039 | |
| Human Serum | Not specified | 57 | 145 |
Table 1: Representative data on the number of identified glycoproteins and N-glycosylation sites from human plasma and serum following hydrazide chemistry-based enrichment.
| Parameter | Before Enrichment | After Enrichment | Fold Enrichment | Reference |
| Percentage of N-terminal proline peptides | 4.4% | 93.7% | ~21x |
Table 2: Example of enrichment specificity for a targeted subset of peptides using a modified hydrazide chemistry approach.
Logical Relationship of Hydrazide-based Proteomic Analysis
Conclusion
This compound, and hydrazide chemistry in general, provides a powerful and selective method for the enrichment and analysis of glycoproteins in complex proteomic samples. The protocols and principles outlined in these application notes serve as a guide for researchers to effectively utilize this chemistry for biomarker discovery, mapping of glycosylation sites, and comparative glycoproteomic studies. The specificity of the hydrazide-aldehyde reaction significantly reduces sample complexity, enabling deeper and more meaningful analysis of the glycoproteome.
References
Troubleshooting & Optimization
optimizing m-PEG12-Hydrazide reaction pH for maximum yield
Welcome to the technical support center for m-PEG12-Hydrazide reactions. This resource provides detailed guidance to researchers, scientists, and drug development professionals on optimizing reaction conditions, particularly pH, to achieve maximum yield and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a hydrazone bond with this compound?
The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This is because the reaction mechanism involves an acid-catalyzed dehydration step, which is often the rate-determining step.[2] A slightly acidic environment protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the reaction.[1]
Q2: Why is the reaction slower at neutral or physiological pH (pH 7.0-7.4)?
At neutral pH, the acid-catalyzed dehydration of the tetrahedral intermediate is slow, which reduces the overall reaction rate.[2] While the reaction can still proceed, it is often challenging due to the slow kinetics, especially when working with low concentrations of reactants typical in biological applications.[2] However, for certain aliphatic hydrazones, maximal formation has been observed at a physiological pH of 7.3.
Q3: What happens if the pH is too low (e.g., below 4.0)?
If the pH is too acidic, the hydrazide nucleophile can become protonated. This protonation renders the hydrazide unreactive towards the carbonyl group, which significantly slows down or inhibits the reaction. Therefore, finding a balance is key; the pH must be low enough to catalyze dehydration but not so low that it deactivates the hydrazide.
Q4: Can I perform the conjugation at neutral pH? What are the considerations?
Yes, conjugation at neutral pH is possible and often necessary for pH-sensitive biomolecules. However, due to the slow reaction rate, several strategies are recommended:
-
Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can increase reaction rates by up to 40-fold at neutral pH.
-
Increase Reactant Concentration: The reaction is bimolecular, so increasing the concentration of one or both reactants can improve the rate.
-
Extend Reaction Time: Be prepared for longer incubation times compared to reactions run at the optimal acidic pH.
Q5: How does the stability of the resulting hydrazone bond depend on pH?
The hydrazone bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a critical feature, often exploited for the controlled release of drugs in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.
Q6: Does the choice of aldehyde or ketone affect the reaction and stability?
Absolutely. Hydrazones formed from aromatic aldehydes are generally more stable to acidic hydrolysis than those formed from aliphatic aldehydes. This increased stability is due to the conjugation of the hydrazone's C=N bond with the aromatic ring. Conversely, more reactive carbonyl groups, such as those in simple alkyl aldehydes, tend to form hydrazones faster but may have decreased stability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect Reaction pH: The pH is outside the optimal 4.5-6.0 range, or is too low, protonating the hydrazide. | Optimize the reaction pH by performing small-scale trials across a pH range (e.g., 4.5, 5.5, 6.5, 7.4). Use a buffer such as sodium acetate for acidic conditions or phosphate for neutral conditions. |
| Slow Reaction Rate: Reaction performed at neutral pH without a catalyst, or with low reactant concentrations. | Introduce a catalyst like aniline (10-100 mM) to accelerate the reaction at neutral pH. If possible, increase the molar excess of the this compound (e.g., 5 to 10-fold excess). | |
| Inefficient Aldehyde/Ketone Generation: If generating the carbonyl group on a biomolecule (e.g., periodate oxidation of a sugar), the initial step may be incomplete. | Ensure the oxidation step is efficient and complete. Quench any residual oxidizing agent before adding the hydrazide reagent to prevent side reactions. | |
| Product is Unstable / Degrading | Hydrolysis of Hydrazone Bond: The purification or storage buffer is too acidic, leading to cleavage of the hydrazone linkage. | After conjugation, immediately exchange the buffer to a neutral or slightly alkaline pH (7.0-8.0) for storage to minimize hydrolysis. Analyze stability in the intended final buffer. |
| Instability in Biological Media: Components within biological fluids (e.g., plasma) can contribute to the degradation of the hydrazone bond, even at neutral pH. | If the conjugate is intended for in-vivo use, characterize its stability directly in the relevant biological matrix (e.g., plasma, serum) to determine its half-life under physiological conditions. | |
| Reaction is Very Slow | Suboptimal pH: The reaction is being run at a pH that is too high (e.g., > 8.0) or too close to neutral without catalysis. | Adjust the pH to the optimal acidic range (4.5-6.0). If neutral pH is required, add an aniline catalyst. |
| Low Reactivity of Carbonyl: The aldehyde or ketone substrate is sterically hindered or electronically deactivated. | Consider increasing the reaction temperature (e.g., from room temperature to 37°C) to increase the rate. Note that this may also increase the rate of hydrolysis. Use a more reactive carbonyl if the experimental design allows. |
Data Summary
Table 1: Effect of pH on Hydrazone Formation Rate
| Reactants | pH | Catalyst | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Butyraldehyde + Monomethylhydrazine | 4.2 | None | ~1.5 | |
| Butyraldehyde + Monomethylhydrazine | 7.3 | None | 15.5 ± 1.3 | |
| Butyraldehyde + Monomethylhydrazine | 8.1 | None | ~10 | |
| 6-Hydrazinopyridyl Peptide + Benzaldehyde | 4.5 | None | 3.0 ± 0.3 | |
| Aminooxyacetyl Peptide + Benzaldehyde | 7.0 | 100 mM Aniline | 8.2 ± 1.0 |
Note: Rate constants are highly dependent on the specific reactants and conditions.
Table 2: pH-Dependent Stability (Half-life) of Hydrazone Bonds
| Hydrazone Type | pH | Temperature | Half-life | Reference |
| Aliphatic Aldehyde-Derived PEG-PE Conjugate | 7.4 | 37°C | 20 - 150 min | |
| Aliphatic Aldehyde-Derived PEG-PE Conjugate | 5.5 | 37°C | < 2 min | |
| Aromatic Aldehyde-Derived PEG-PE Conjugate | 7.4 | 37°C | > 72 hours | |
| Aromatic Aldehyde-Derived PEG-PE Conjugate | 5.5 | 37°C | > 48 hours |
Visualizations
Caption: Chemical pathway for hydrazone bond formation.
Caption: Workflow for pH optimization in a hydrazone ligation.
Caption: Troubleshooting decision tree for low reaction yield.
Experimental Protocols
Protocol: General this compound Conjugation to an Aldehyde-Containing Protein
This protocol provides a general methodology for conjugating this compound to a protein where aldehyde groups have been pre-generated (e.g., by periodate oxidation of glycoproteins).
1. Materials and Reagents:
-
Aldehyde-modified Protein (in a suitable buffer)
-
This compound
-
Reaction Buffer (Choose one):
-
Acidic Conditions: 100 mM Sodium Acetate, pH 5.5
-
Neutral Conditions: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
-
Catalyst (for neutral conditions): Aniline stock solution (e.g., 1 M in DMSO or DMF)
-
Quenching Reagent (Optional, e.g., an aminooxy compound or another amine)
-
Purification System (e.g., SEC, TFF, or dialysis cassettes with appropriate MWCO)
2. Preparation of Solutions:
-
Protein Solution: Prepare the aldehyde-modified protein at a known concentration (e.g., 1-5 mg/mL) in the chosen Reaction Buffer.
-
PEG-Hydrazide Solution: Immediately before use, dissolve this compound in the Reaction Buffer to create a concentrated stock solution (e.g., 100 mM). Calculate the volume needed to achieve the desired molar excess (typically 10-50 fold molar excess over the protein).
-
Aniline Catalyst (if needed): Dilute the aniline stock solution into the Reaction Buffer to the desired final concentration (typically 10-50 mM).
3. Conjugation Reaction Procedure:
-
Add the calculated volume of the this compound solution to the protein solution. Mix gently by pipetting or slow inversion.
-
If performing the reaction at neutral pH, add the aniline catalyst to the mixture to achieve the desired final concentration.
-
Incubate the reaction mixture.
-
For acidic conditions (pH 5.5): Incubate for 2-4 hours at room temperature.
-
For neutral conditions (pH 7.2): Incubate for 4-12 hours at room temperature.
-
-
Monitor the reaction progress if possible (e.g., by analyzing small aliquots via SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the PEGylated protein).
4. Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted aldehyde groups on the protein, a quenching reagent can be added. Incubate for an additional 30-60 minutes.
5. Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by a suitable method:
-
Size Exclusion Chromatography (SEC): An effective method for separating the high molecular weight conjugate from smaller reactants.
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Tangential Flow Filtration (TFF) / Dialysis: Use a membrane with a molecular weight cut-off (MWCO) that retains the protein conjugate while allowing small molecules to pass through (e.g., 10 kDa MWCO for a >30 kDa protein). Dialyze extensively against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Pool the fractions containing the purified conjugate.
6. Characterization and Storage:
-
Determine the final concentration of the purified conjugate (e.g., by A280 measurement).
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Assess the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.
-
Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.
References
Technical Support Center: Troubleshooting m-PEG12-Hydrazide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with m-PEG12-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
The conjugation of this compound to a target molecule relies on the reaction between the hydrazide moiety (-NH-NH2) of the PEG linker and a carbonyl group (an aldehyde or ketone) on the target molecule. This reaction forms a hydrazone bond. For glycoproteins, aldehydes can be generated by the mild oxidation of sugar residues with sodium periodate. The reaction is most efficient under slightly acidic conditions (pH 5-7).[1]
Q2: What are the critical factors influencing the efficiency of the conjugation reaction?
Several factors can significantly impact the success of your PEGylation experiment:
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pH: The optimal pH for hydrazone bond formation is between 5 and 7.[1]
-
Molar Ratio: A sufficient molar excess of this compound over the target molecule is crucial to drive the reaction forward.
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Temperature and Reaction Time: These parameters should be optimized to ensure the reaction goes to completion without degrading the target molecule.
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Presence of Aldehydes/Ketones: The target molecule must have available and reactive carbonyl groups. For glycoproteins, the efficiency of the initial oxidation step is critical.
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Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can react with aldehydes and quench the reaction.[1]
Q3: How can I confirm that the conjugation has been successful?
Several analytical techniques can be used to assess conjugation efficiency:
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SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can separate the PEGylated product from the unreacted protein and PEG reagent.
-
Mass Spectrometry (MS): This technique can confirm the mass of the final conjugate, providing a precise measure of the degree of PEGylation.
Q4: Can the stability of the hydrazone bond be an issue?
Yes, the hydrazone bond is susceptible to hydrolysis, especially in acidic environments. If a more stable linkage is required, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride (NaBH3CN).
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses common issues encountered during this compound conjugation.
Issue 1: Low or No Conjugation Product Observed
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Aldehyde Generation (for glycoproteins) | - Ensure the sodium periodate solution is fresh and active.- Optimize the periodate concentration and reaction time.- Verify the pH of the oxidation buffer (typically pH 5.5). |
| Suboptimal Reaction pH | - Confirm the pH of your conjugation buffer is within the optimal range of 5-7.- Use a suitable buffer system like MES or acetate buffer. |
| Insufficient Molar Excess of this compound | - Increase the molar ratio of this compound to the target molecule. A 10 to 50-fold excess is a common starting point. |
| Degraded this compound Reagent | - Ensure the reagent has been stored correctly (typically at -20°C, protected from moisture).- Use a fresh vial of the reagent if degradation is suspected. |
| Presence of Quenching Reagents | - Ensure complete removal of any quenching agents (e.g., glycerol) used after the oxidation step, typically via desalting or dialysis. |
| Incompatible Buffer Components | - Avoid primary amine-containing buffers (e.g., Tris) which compete with the hydrazide for reaction with the aldehyde. |
Issue 2: High Polydispersity or Multiple Conjugation Products
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Carbonyl Sites | - If site-specific conjugation is desired, consider strategies to protect other potential reactive sites or use enzymatic methods to generate a specific aldehyde group. |
| Side Reactions | - Minimize reaction times and temperatures to reduce the likelihood of side reactions.- Ensure the purity of all reagents. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
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Protein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
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Oxidation: Add a freshly prepared solution of sodium meta-periodate (NaIO4) to the glycoprotein solution to a final concentration of 1-10 mM.
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Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
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Quenching: Stop the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes on ice.
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Purification: Immediately remove excess periodate and glycerol using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
Protocol 2: Conjugation of this compound to Aldehyde-Containing Protein
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Reagent Preparation: Dissolve the this compound in the conjugation buffer.
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Conjugation Reaction: Add the this compound solution to the aldehyde-modified protein solution. A molar excess of 10- to 50-fold of the PEG-hydrazide is recommended.
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Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
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(Optional) Aniline Catalysis: To increase the reaction rate, especially at neutral pH, aniline can be added as a catalyst to a final concentration of 10-100 mM.
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(Optional) Reduction for Stabilization: For a more stable linkage, add sodium cyanoborohydride (NaBH3CN) to a final concentration of 50 mM and incubate for an additional 1-2 hours at room temperature.
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Purification: Purify the conjugate to remove unreacted this compound and other reagents using Size-Exclusion Chromatography (SEC) or dialysis.
Protocol 3: Analysis of Conjugation Efficiency by SDS-PAGE
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Sample Preparation: Prepare samples of the unconjugated protein, the reaction mixture, and the purified conjugate.
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Electrophoresis: Run the samples on an appropriate percentage polyacrylamide gel.
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Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
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Analysis: Compare the bands. A successful conjugation will show a new band at a higher molecular weight corresponding to the PEGylated protein. The intensity of the bands can give a qualitative estimate of the conjugation efficiency.
Visualizations
Caption: Experimental workflow for this compound conjugation to a glycoprotein.
Caption: Troubleshooting flowchart for low this compound conjugation efficiency.
References
Technical Support Center: Stability of m-PEG12-Hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of m-PEG12-Hydrazide conjugates at physiological pH. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conjugate cleavage at physiological pH?
The primary mechanism of cleavage for hydrazone bonds, formed by the reaction of this compound with an aldehyde or ketone, is acid-catalyzed hydrolysis.[1] While generally more stable at a neutral physiological pH of ~7.4, the hydrazone linkage is susceptible to hydrolysis, especially under acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This pH-dependent stability is a key feature often exploited for the controlled release of conjugated molecules.[1][2]
Q2: How stable are this compound conjugates at physiological pH (7.4)?
Hydrazone-linked conjugates are designed to be reasonably stable at the physiological pH of blood (~7.4) to ensure they remain intact while in circulation.[1] However, the stability is influenced by several factors. Hydrazones derived from aliphatic aldehydes, such as the one implicitly on an m-PEG12-aldehyde partner for the hydrazide, are generally less stable than those derived from aromatic aldehydes. The nature of the acyl group on the hydrazide can also impact stability. For instance, one study found that the half-life of a generic hydrazone at pH 7 was 183 hours. In contrast, some aliphatic aldehyde-derived PEG-PE conjugates showed half-lives ranging from 20 to 150 minutes at pH 7.4.
Q3: What factors can influence the stability of my this compound conjugate?
Several factors significantly impact the stability of the hydrazone bond:
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pH: As mentioned, the hydrazone bond is susceptible to acid-catalyzed hydrolysis and will be less stable at lower pH values.
-
Structure of the Carbonyl Partner (Aldehyde or Ketone):
-
Aromatic vs. Aliphatic: Hydrazones formed from aromatic aldehydes are more stable than those from aliphatic aldehydes due to resonance stabilization.
-
Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups on the aldehyde or ketone can increase stability, while electron-withdrawing groups decrease stability.
-
-
Substituents on the Hydrazide: Electron-withdrawing groups on the hydrazine moiety can make the resulting hydrazone less stable.
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Presence of Catalysts: Plasma proteins and other biological molecules can catalyze the hydrolysis of the hydrazone bond, leading to lower stability in plasma compared to buffer solutions at the same pH.
Q4: How does the stability of a hydrazone linkage compare to other linkages like oximes?
Oxime linkages are substantially more stable than hydrazones. The rate of hydrolysis for oximes can be nearly 1000-fold lower than for simple hydrazones. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. This makes oximes preferable for applications requiring a very stable linkage, while the tunable and more labile nature of hydrazones is advantageous for controlled-release applications.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Premature cleavage of the conjugate in vitro at pH 7.4 | The specific aldehyde or ketone used forms a less stable hydrazone. | Consider using an aromatic aldehyde instead of an aliphatic one for increased stability. Introducing electron-donating groups on the carbonyl component can also enhance stability. |
| The buffer composition is inadvertently acidic. | Verify the pH of all buffers and solutions used in the experiment. | |
| Presence of catalytic impurities. | Ensure high purity of all reagents and use fresh, high-quality buffers. | |
| Discrepancy between stability in buffer and in plasma | Catalytic hydrolysis by plasma components. | This is an expected phenomenon. It is crucial to perform stability studies in plasma to get a more accurate assessment of in vivo stability. |
| Inconsistent stability results between batches | Variation in the purity of the this compound or the aldehyde/ketone partner. | Characterize all starting materials thoroughly before conjugation. |
| Inconsistent reaction or purification conditions. | Standardize all protocols for conjugation and purification to ensure batch-to-batch consistency. |
Quantitative Stability Data
The stability of hydrazone linkages is highly dependent on the specific structure of the reacting partners. The following table summarizes representative half-life data from the literature for different types of hydrazone bonds at various pH values.
| Hydrazone Type | pH/pD | Temperature (°C) | Half-life (t½) | Reference |
| Generic Hydrazone | 7 | Not Specified | 183 hours | |
| Generic Hydrazone | 5 | Not Specified | 4.4 hours | |
| Aliphatic Aldehyde-derived PEG-PE Conjugate (EMCH) | 7.4 | 37 | 120 minutes | |
| Aliphatic Aldehyde-derived PEG-PE Conjugate (MPBH) | 7.4 | 37 | 90 minutes | |
| Aliphatic Aldehyde-derived PEG-PE Conjugate (KMUH) | 7.4 | 37 | 20 minutes | |
| Aliphatic Aldehyde-derived PEG-PE Conjugate (AMBH) | 7.4 | 37 | 150 minutes | |
| Aromatic Aldehyde-derived PEG-PE Conjugate | 7.4 | 37 | > 72 hours | |
| Acylhydrazone (in ADC) | 7.0 | Not Specified | > 2.0 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | Not Specified | ~2 days | |
| Oxime | pD 7.0 | Not Specified | 140 hours |
Experimental Protocols
Protocol: In Vitro Stability Assay of Hydrazone-Linked Conjugates via RP-HPLC
This protocol outlines a general procedure to assess the stability of a hydrazone-linked conjugate in buffers at different pH values.
1. Materials:
-
Hydrazone-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffers, pH 5.0 and 6.0
-
Organic solvent (e.g., DMSO or acetonitrile)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
2. Procedure:
-
Buffer Preparation: Prepare the required buffers (e.g., pH 5.0, 6.0, and 7.4) to mimic different biological environments.
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked conjugate in a suitable organic solvent.
-
Dilute the stock solution with each of the prepared buffers to a final concentration appropriate for HPLC analysis (e.g., 10-100 µg/mL).
-
Keep the final concentration of the organic solvent low (e.g., <1%) to minimize its effect on stability.
-
-
Incubation: Incubate the samples at 37°C to simulate physiological conditions.
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots by RP-HPLC to quantify the amount of the intact conjugate. The degradation can be monitored by the decrease in the peak area of the conjugate over time.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time for each pH. Calculate the half-life (t½) of the conjugate under each condition.
Visualizations
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Caption: Troubleshooting workflow for this compound conjugate instability.
References
Technical Support Center: Preventing Hydrolysis of Hydrazone Bonds in PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of hydrazone bonds in PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrazone bond cleavage in our PEGylated protein?
A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis.[1] Hydrazone linkers are designed to be stable at physiological pH (around 7.4) but become labile and break down under acidic conditions, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target cells.[1][2] This pH-dependent stability is a key feature for controlled drug release in targeted therapies.[3]
Q2: We are observing premature cleavage of our hydrazone-linked conjugate in plasma during in vitro assays, but it's stable in buffer at the same pH. Why is this happening?
A2: Hydrazone linkers can show significantly lower stability in plasma compared to buffer at the same pH.[1] This discrepancy arises because plasma contains proteins and other low molecular weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature release of the PEG chain or conjugated molecule.
Q3: How can we improve the stability of the hydrazone bond at physiological pH?
A3: Several strategies can be employed to enhance the stability of the hydrazone linkage:
-
Use Aromatic Aldehydes or Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. This increased stability is due to the conjugation of the hydrazone's C=N double bond with the aromatic ring.
-
Utilize Acylhydrazones: Acylhydrazones are typically more resistant to hydrolysis at neutral pH compared to alkylhydrazones, while still being susceptible to cleavage at acidic pH. This makes them well-suited for applications requiring stability in circulation and rapid release in acidic intracellular compartments.
-
Modify Substituents: The electronic properties of substituents on both the carbonyl and hydrazine precursors influence the stability of the hydrazone bond. Electron-donating groups on the aldehyde or ketone can increase stability.
Q4: What is the difference in stability between hydrazone and oxime linkages?
A4: Oxime linkages are substantially more stable to hydrolysis than hydrazone linkages. The rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones. If high stability is the primary requirement and pH-sensitive cleavage is not desired, an oxime linker might be a more suitable choice.
Q5: At what pH is the formation of the hydrazone bond most efficient?
A5: The formation of hydrazones is typically acid-catalyzed and is often most efficient at a slightly acidic pH of approximately 4.5.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Premature cleavage of hydrazone bond in buffer at neutral pH. | 1. Inherently unstable hydrazone linkage: The chosen aldehyde/ketone and hydrazine precursors may form a labile bond. 2. Incorrect buffer pH: The pH of the buffer may be lower than intended. | 1. Modify the linker chemistry: - Replace an aliphatic aldehyde with an aromatic one. - Use an acylhydrazone instead of an alkylhydrazone. 2. Verify and adjust buffer pH: Ensure the buffer is freshly prepared and the pH is accurately measured to be ~7.4. |
| Rapid degradation of the conjugate in plasma but not in buffer. | 1. Plasma-catalyzed hydrolysis: Plasma components are accelerating the cleavage of the hydrazone bond. | 1. Increase linker stability: Employ the strategies mentioned in FAQ A3, such as using an aromatic aldehyde or an acylhydrazone, which may show greater resilience to plasma-catalyzed hydrolysis. 2. Perform stability studies in plasma: Always validate the stability of your conjugate in plasma from the relevant species to get a more accurate prediction of its in vivo performance. |
| Inconsistent results in stability assays. | 1. Variable experimental conditions: Inconsistent temperature, pH, or buffer composition. 2. Issues with analytical method: Poor separation of the intact conjugate from its hydrolysis products. | 1. Standardize protocols: Ensure consistent temperature (e.g., 37°C), accurate buffer preparation, and precise timing of sample collection. 2. Optimize analytical method: Develop and validate an HPLC or other analytical method that provides clear separation and accurate quantification of the intact conjugate and its degradation products. |
Data Presentation
Table 1: Comparative Half-lives (t½) of Representative Hydrazone Linkers at 37°C
| Hydrazone Linker Type | pH / pD | Half-life (t½) | Reference(s) |
| Aliphatic Aldehyde-Derived | |||
| Acylhydrazide (3 C atoms) | 7.4 | 150 min | |
| 5.5 | < 2 min | ||
| Acylhydrazide (5 C atoms) | 7.4 | 120 min | |
| 5.5 | < 2 min | ||
| Acylhydrazide with aromatic character | 7.4 | 90 min | |
| 5.5 | < 2 min | ||
| Acylhydrazide (10 C atoms) | 7.4 | 20 min | |
| 5.5 | < 2 min | ||
| Aromatic Aldehyde-Derived | 7.4 | > 72 h | |
| 5.5 | > 48 h | ||
| Generic Hydrazone | 7.2 | 183 h | |
| 5.0 | 4.4 h | ||
| Methylhydrazone | 7.0 | 48 min | |
| Acetylhydrazone | 7.0 | 2 h | |
| Semicarbazone | 7.0 | 5 h | |
| Oxime (for comparison) | 7.0 | 25 days |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Buffer
This protocol outlines a general procedure for assessing the stability of a hydrazone-linked PEGylated protein in buffers at different pH values.
1. Materials:
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Hydrazone-linked PEGylated protein
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Phosphate-buffered saline (PBS) for pH 7.4
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Acetate or citrate buffers for acidic pH (e.g., pH 5.0 and 6.0)
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Organic solvent (e.g., DMSO or acetonitrile) for stock solution
-
Incubator set to 37°C
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Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection
-
Autosampler vials
2. Procedure:
-
Prepare Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, and 7.4) to mimic endosomal and physiological conditions.
-
Prepare Sample Stock Solution: Prepare a stock solution of the hydrazone-linked conjugate in an appropriate organic solvent.
-
Sample Preparation: Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL). Keep the final concentration of the organic solvent low (<1%) to avoid affecting stability.
-
Incubation: Incubate the samples at a constant temperature of 37°C.
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and transfer it to an autosampler vial.
-
Sample Analysis by RP-HPLC: Immediately analyze the withdrawn aliquots by RP-HPLC. The mobile phase and gradient should be optimized to achieve good separation between the intact conjugate and its hydrolysis products.
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix.
1. Materials:
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Hydrazone-linked PEGylated protein
-
Frozen plasma (e.g., human, mouse, rat) from multiple donors with an anticoagulant (e.g., heparin or EDTA)
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Organic solvent for stock solution
-
Cold organic solvent (e.g., acetonitrile or methanol) for protein precipitation
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Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C.
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked conjugate. Spike the plasma with the stock solution to the desired final concentration, minimizing the final solvent concentration.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points, withdraw aliquots of the plasma sample.
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Protein Precipitation: To stop the reaction and remove plasma proteins, add a cold organic solvent (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis of Supernatant: Carefully collect the supernatant, which contains the intact conjugate and any released payload. Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate.
-
Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for premature hydrazone bond cleavage.
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.
References
Technical Support Center: Purification of m-PEG12-Hydrazide Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of m-PEG12-Hydrazide conjugates, focusing on the effective removal of unreacted linkers from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound conjugates from unreacted linkers?
A1: The primary methods for removing small, unreacted this compound linkers (Molecular Weight ≈ 660 Da) from larger biomolecule conjugates are based on differences in size, charge, or hydrophobicity. The most common techniques include:
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Dialysis/Ultrafiltration: A size-based method that separates the large conjugate from the small, unreacted linker using a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
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Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius. Larger molecules (the conjugate) elute first, while smaller molecules (the unreacted linker) are retained longer.[]
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Solid-Phase Extraction (SPE): A method that separates components of a mixture based on their physical and chemical properties. By choosing the appropriate sorbent and elution conditions, the unreacted linker can be selectively retained or washed away.
Q2: How do I choose the most suitable purification method for my conjugate?
A2: The choice of purification method depends on several factors:
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Size of the biomolecule: For large biomolecules (e.g., proteins, antibodies), dialysis and SEC are highly effective. For smaller biomolecules (e.g., peptides), the size difference with the linker may not be sufficient for efficient separation by these methods, making SPE or other chromatographic techniques like reverse-phase HPLC more suitable.
-
Required purity and yield: Chromatographic methods like SEC and SPE generally offer higher resolution and purity but may have lower yields compared to dialysis.[2]
-
Scale of the experiment: Dialysis is suitable for a wide range of scales, from small lab-scale to larger production. SEC can be scaled but may require larger, more expensive columns for preparative scale. SPE is often used for smaller-scale purifications.
-
Properties of the conjugate: The stability of the conjugate, particularly the hydrazone bond, at different pH values and in different solvents will influence the choice of buffers and conditions for all methods.
Q3: What is the importance of the hydrazone bond stability during purification?
A3: The hydrazone bond, formed between the hydrazide linker and an aldehyde or ketone on the biomolecule, can be sensitive to pH. It is generally more stable at neutral to slightly basic pH and can be hydrolyzed under acidic conditions. Therefore, it is crucial to use buffers with a pH of 7.0 or higher during purification and storage to prevent cleavage of the PEG linker from the biomolecule.
Q4: Can I use multiple purification methods in sequence?
A4: Yes, a multi-step purification strategy can be very effective. For instance, dialysis can be used as an initial bulk purification step to remove the majority of the unreacted linker, followed by SEC for a final polishing step to achieve high purity.[3]
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Solution |
| Unreacted linker still present after dialysis | Incorrect Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane is too high, allowing the conjugate to leak out, or too close to the size of the conjugate, hindering efficient removal of the linker. | Select a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your conjugate but significantly larger than the this compound linker (MW ≈ 660 Da). A 3-5 kDa MWCO membrane is often a good starting point for protein conjugates. |
| Insufficient dialysis time or buffer volume: The concentration gradient is not maintained, leading to incomplete removal of the linker. | Dialyze for a longer period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[4] | |
| Low recovery of the conjugate | Non-specific binding to the membrane: The conjugate is adsorbing to the dialysis membrane. | Consider using a dialysis membrane made from a different material (e.g., regenerated cellulose, PES) that is known for low protein binding. Adding a small amount of a non-ionic surfactant to the dialysis buffer might also help. |
| Precipitation of the conjugate: The conjugate is not soluble in the dialysis buffer. | Ensure the dialysis buffer has the appropriate pH and ionic strength to maintain the solubility of your conjugate. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Solution |
| Poor separation between conjugate and linker | Inappropriate column selection: The fractionation range of the SEC column is not suitable for the sizes of your molecules. | Choose an SEC column with a fractionation range that provides good resolution between your conjugate and the ~660 Da linker.[5] |
| High flow rate: The flow rate is too fast for efficient separation. | Reduce the flow rate to allow for better equilibration and separation. Slower flow rates generally provide better resolution. | |
| Low recovery of the conjugate | Non-specific binding to the column matrix: The conjugate is adsorbing to the stationary phase of the column. | Use a column with a matrix known for low protein binding (e.g., silica with a hydrophilic coating). Modifying the mobile phase by increasing the ionic strength or adding a small percentage of an organic solvent might reduce non-specific interactions. |
| Peak tailing or broadening | Interactions with the column matrix: Secondary interactions between the conjugate and the column are occurring. | Optimize the mobile phase composition (pH, ionic strength) to minimize these interactions. |
Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Solution |
| Co-elution of linker and conjugate | Incorrect sorbent selection: The chosen SPE sorbent does not provide sufficient selectivity between the conjugate and the linker. | Select a sorbent based on the differing properties of the conjugate and linker. For example, if the conjugate is significantly more hydrophobic than the linker, a reversed-phase (e.g., C18, C8) cartridge could be used. If the conjugate has a net charge, an ion-exchange sorbent might be effective. |
| Inappropriate wash and elution solvents: The solvent strengths are not optimized to selectively wash away the linker and then elute the conjugate. | Perform a method development study by testing a range of wash solvent strengths to find a condition that removes the linker without eluting the conjugate. Then, determine the weakest elution solvent that provides full recovery of the conjugate. | |
| Low recovery of the conjugate | Irreversible binding to the sorbent: The conjugate is too strongly retained on the SPE cartridge. | Use a weaker sorbent or a stronger elution solvent. Ensure the elution solvent is compatible with the stability of your conjugate. |
| Premature elution of the conjugate: The conjugate is eluting during the loading or washing steps. | Use a stronger sorbent or a weaker loading/washing solvent. Ensure the sample is pre-treated to promote binding (e.g., by adjusting pH or diluting with a weak solvent). |
Data Presentation
Comparison of Purification Methods for PEGylated Nanoparticles
The following table summarizes data adapted from a study on the purification of PEG-grafted iron oxide nanoparticles, which can provide general insights into the relative performance of different purification techniques.
| Purification Method | Typical Yield (%) | Purity (Grafting Density) | Advantages | Disadvantages |
| Dialysis | Moderate-High | Moderate | Simple, scalable, gentle on biomolecules. | Time-consuming, may not achieve the highest purity. |
| Size Exclusion Chromatography (SEC) | Low-Moderate | High | High resolution, good for final polishing. | Can be slow, limited sample loading capacity, potential for sample dilution. |
| Membrane Centrifugation | Moderate | Moderate-High | Faster than dialysis, good for concentrating the sample. | Can cause aggregation if forces are too high. |
| Precipitation/Magnetic Decantation * | >95% | High | High yield and purity, rapid. | Only applicable to magnetic nanoparticles. |
Note: This method is specific to the nanoparticle system studied and is included for comparative purposes. Data adapted from Lassenberger, A., et al. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir.
Experimental Protocols
Protocol 1: Purification by Dialysis
-
Membrane Selection and Preparation:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 3-5 kDa for protein conjugates).
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with DI water to remove preservatives).
-
-
Sample Loading:
-
Load the reaction mixture containing the this compound conjugate and unreacted linker into the dialysis tubing or cassette.
-
Ensure no air bubbles are trapped and securely seal the tubing or cassette.
-
-
Dialysis:
-
Immerse the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4) - at least 100 times the sample volume.
-
Place the beaker on a stir plate with a stir bar to ensure continuous mixing.
-
Perform the dialysis for at least 4-6 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least 2-3 times to maintain a high concentration gradient and ensure efficient removal of the unreacted linker. An overnight dialysis with one buffer change is a common practice.
-
-
Sample Recovery:
-
After the final dialysis step, carefully remove the dialysis unit from the buffer.
-
Recover the purified conjugate from the tubing or cassette.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
System and Column Preparation:
-
Select an SEC column with a fractionation range suitable for separating the conjugate from the ~660 Da linker.
-
Equilibrate the SEC column with a compatible mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved on the detector (e.g., UV at 280 nm for protein conjugates).
-
-
Sample Preparation:
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.
-
-
Injection and Chromatography:
-
Inject the filtered sample onto the equilibrated column.
-
Run the chromatography at an optimized flow rate. A lower flow rate generally improves resolution.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column. The conjugate, being larger, will elute in the earlier fractions, while the unreacted linker will elute in the later fractions.
-
Monitor the elution profile using the detector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions (e.g., by SDS-PAGE, analytical SEC, or mass spectrometry) to identify those containing the pure conjugate.
-
Pool the pure fractions.
-
Protocol 3: Purification by Solid-Phase Extraction (SPE) - Reversed-Phase
This is a general protocol and should be optimized for your specific conjugate.
-
Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18 or C8) with an appropriate bed mass for your sample size.
-
-
Conditioning:
-
Condition the cartridge by passing a water-miscible organic solvent (e.g., methanol or acetonitrile) through it.
-
-
Equilibration:
-
Equilibrate the cartridge with an aqueous solution, typically water or a buffer that matches the sample's matrix.
-
-
Sample Loading:
-
Load the sample onto the cartridge. The sample should be in a solvent that promotes binding (i.e., a weak solvent, typically aqueous).
-
-
Washing:
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Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained impurities and weakly bound unreacted linker.
-
-
Elution:
-
Elute the purified conjugate with a stronger solvent (e.g., a higher percentage of organic solvent like acetonitrile or methanol). The unreacted linker, being more polar, should have been washed away in the previous step.
-
-
Solvent Removal:
-
Remove the elution solvent (e.g., by lyophilization or speed-vac) to obtain the purified conjugate.
-
Visualizations
Caption: A generalized workflow for the purification and analysis of this compound conjugates.
Caption: A decision tree to aid in the selection of a suitable purification method.
References
impact of buffer components on m-PEG12-Hydrazide reaction rate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of buffer components on the m-PEG12-Hydrazide reaction rate. It includes troubleshooting advice and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound?
A1: this compound contains a hydrazide functional group (-CO-NH-NH2) that reacts with a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond (-CO-NH-N=CH-).[1] The reaction proceeds through a two-step mechanism:
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Nucleophilic Addition: The nitrogen atom of the hydrazide attacks the carbon atom of the carbonyl group, forming a tetrahedral intermediate called a hemiaminal.[2]
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Dehydration: This intermediate eliminates a water molecule to form the final C=N double bond of the hydrazone. This step is typically the rate-limiting step, especially at neutral pH, and is subject to acid catalysis.[2][3]
Q2: How does the buffer pH influence the reaction rate?
A2: The rate of hydrazone formation is highly dependent on pH, typically showing a bell-shaped curve.[2]
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Acidic pH (Optimal ~4-6): The reaction is fastest in a mildly acidic environment. The low pH provides protons (acid catalysis) to accelerate the rate-limiting dehydration step.
-
Very Low pH (Below 4): The reaction slows down because the hydrazide becomes protonated, which reduces its nucleophilicity and hinders the initial addition step.
-
Neutral to High pH (Above 7): The reaction is often very slow due to the lack of protons to catalyze the dehydration of the hemiaminal intermediate.
Q3: Why are catalysts like aniline sometimes required?
A3: At neutral pH, the uncatalyzed reaction can be impractically slow, sometimes taking days. A nucleophilic catalyst like aniline accelerates the reaction by creating a more reactive intermediate. Aniline first reacts with the aldehyde or ketone to form a protonated Schiff base, which is much more reactive towards the hydrazide than the original carbonyl compound. This catalytic pathway significantly increases the rate of hydrazone formation, especially under physiological conditions (pH 7.4).
References
Technical Support Center: Catalyst Selection for m-PEG12-Hydrazide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG12-Hydrazide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for accelerating this compound reactions with aldehydes or ketones?
A1: Aniline and its derivatives are highly effective nucleophilic catalysts for hydrazone bond formation in this compound reactions.[1][2][3][4][5] Electron-rich para-substituted anilines, in particular, have been shown to offer superior catalytic performance.
Q2: How does aniline catalyze the reaction between this compound and a carbonyl compound?
A2: Aniline functions as a nucleophilic catalyst. It first reacts with the aldehyde or ketone to form a protonated Schiff base (an imine intermediate). This intermediate is more electrophilic and therefore more reactive towards the hydrazide nucleophile than the original carbonyl compound. The subsequent reaction with the hydrazide to form the hydrazone is significantly accelerated.
Q3: What is the optimal pH for aniline-catalyzed this compound reactions?
A3: Aniline has been shown to be an effective catalyst across a range of pH values. Catalysis is efficient at both acidic (e.g., pH 4.5) and neutral (e.g., pH 7.0) conditions. The optimal pH may vary depending on the specific substrates and buffer system used.
Q4: What concentration of aniline catalyst should I use?
A4: The concentration of the aniline catalyst can significantly impact the reaction rate. Concentrations ranging from 1 mM to 100 mM have been reported in the literature. Higher catalyst concentrations generally lead to faster reaction rates. For instance, at 100 mM, aniline can increase reaction rates up to 40-fold at neutral pH and even 400-fold at pH 4.5.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Absence of a catalyst.2. Suboptimal pH.3. Low reactant concentrations.4. Unsuitable solvent. | 1. Add an aniline catalyst (e.g., aniline, p-methoxyaniline) at a concentration of 10-100 mM.2. Adjust the pH of the reaction mixture. Effective catalysis is observed between pH 4.5 and 7.0.3. Increase the concentration of the reactants if possible.4. Ensure the solvent is appropriate for hydrazone formation. Protic solvents are generally suitable. |
| Low yield of the desired PEG-conjugate | 1. Hydrolysis of the hydrazone bond.2. Side reactions. | 1. If using an aliphatic aldehyde, consider switching to an aromatic aldehyde, which forms a more stable hydrazone bond.2. Ensure the purity of your starting materials. The reaction is generally chemoselective with minimal side products in the presence of an aniline catalyst. |
| Difficulty purifying the final product | Excess catalyst or unreacted starting materials. | 1. Optimize the stoichiometry of your reactants and catalyst to minimize excess.2. Utilize appropriate purification techniques such as dialysis, size exclusion chromatography, or HPLC to separate the PEGylated product from smaller molecules. |
Quantitative Data
Table 1: Effect of Aniline Catalyst on Hydrazone Formation Rate
| Catalyst | pH | Catalyst Concentration | Rate Enhancement (approx.) | Reference |
| Aniline | 7.0 | 100 mM | Up to 40-fold | |
| Aniline | 4.5 | 100 mM | Up to 400-fold | |
| Aniline | 5.7 | 10 mM | Significant acceleration |
Table 2: Second-Order Rate Constants for Aniline-Catalyzed Ligations
| Reaction Type | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazone Ligation | Aniline | 7.0 | 10¹ - 10³ | |
| Oxime Ligation | Aniline | 7.0 | 10¹ - 10³ |
Experimental Protocols
General Protocol for Aniline-Catalyzed this compound Conjugation
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde- or ketone-containing molecule in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of aniline catalyst (e.g., 200 mM) in the same buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde/ketone solution and the this compound solution to the desired final concentrations.
-
Add the aniline catalyst stock solution to the reaction mixture to achieve the desired final catalyst concentration (e.g., 10-100 mM).
-
If necessary, adjust the final volume with the reaction buffer.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as RP-HPLC or LC-MS, until completion.
-
-
Purification:
-
Once the reaction is complete, purify the resulting PEG-conjugate using a suitable method like size exclusion chromatography or dialysis to remove unreacted starting materials and the catalyst.
-
Visualizations
Caption: Aniline-catalyzed mechanism for hydrazone formation.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
storage and handling conditions to maintain m-PEG12-Hydrazide reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of m-PEG12-Hydrazide to ensure the maintenance of its reactivity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to maintain its reactivity?
To ensure long-term stability and reactivity, this compound should be stored at -20°C.[1][2][3] It is typically shipped at ambient temperatures, but upon receipt, it should be transferred to the recommended storage conditions.[1][2]
Q2: What are the recommended handling conditions for this compound?
For optimal results, it is recommended to handle this compound in a controlled environment. When preparing solutions, use anhydrous solvents like DMSO or DMF for the initial stock solution. For aqueous reactions, ensure the buffers are free of primary amines (e.g., Tris) that could compete with the intended reaction.
Q3: What is the principle of this compound reactivity?
The reactivity of this compound is centered on its terminal hydrazide group (-CONHNH₂). This group readily reacts with carbonyl functional groups, specifically aldehydes and ketones, to form a stable hydrazone bond (-C=N-NH-CO-). This reaction is particularly useful for conjugating the PEG moiety to biomolecules.
Q4: What are the typical applications of this compound?
This compound is frequently used in bioconjugation, particularly for the PEGylation of glycoproteins and antibodies. This is often achieved by first oxidizing the carbohydrate moieties on the glycoprotein to generate aldehyde groups, which then react with the hydrazide. It is also utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q5: How stable is the hydrazone bond formed by this compound?
The hydrazone bond is significantly more stable than a Schiff base formed with a simple amine. The stability of the hydrazone linkage is pH-dependent; it is more stable at a neutral pH and is subject to hydrolysis under acidic conditions. For applications where enhanced stability is required, the hydrazone bond can be reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Product | Inefficient aldehyde/ketone formation on the substrate: If generating aldehydes via periodate oxidation, the oxidation step may be inefficient. | - Ensure the periodate oxidation is performed under optimal conditions (e.g., pH 5.5).- Confirm the removal of excess periodate before adding the hydrazide reagent. |
| Incorrect reaction pH: The hydrazone bond formation is most efficient in a slightly acidic to neutral pH range (pH 5-7). | - Optimize the reaction pH. For sensitive biomolecules, a pH of 6.0-7.4 can be used, potentially with a catalyst like aniline to improve efficiency. | |
| Presence of competing molecules: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide for reaction with the aldehyde/ketone. | - Use amine-free buffers for the conjugation reaction, such as phosphate or acetate buffers. | |
| Precipitation of the Conjugate | High molar excess of this compound: This can lead to aggregation, especially with proteins. | - Reduce the molar ratio of this compound to the substrate.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Hydrophobicity of the conjugate: The addition of the PEG linker generally increases hydrophilicity, but in some cases, the overall conjugate may be less soluble. | - If aggregation persists, consider using a linker with a longer PEG chain. | |
| Loss of Biological Activity (e.g., Antibody) | Over-oxidation of the biomolecule: Harsh periodate oxidation conditions can damage sensitive amino acid residues. | - Use a lower concentration of sodium periodate (e.g., 1-5 mM) or reduce the oxidation time. |
| Steric hindrance: The conjugated PEG chain may be blocking active sites. | - The site-specific nature of glycan oxidation and conjugation is designed to minimize this. If issues persist, a linker with a different geometry or length may be necessary. | |
| Instability of the Conjugate | Hydrolysis of the hydrazone bond: The reaction buffer may be too acidic, or the conjugate is stored improperly. | - Ensure the final conjugate is stored in a buffer at or above neutral pH (e.g., PBS pH 7.4).- For long-term storage, consider freezing the sample. |
| Instability in biological media: Components in plasma can contribute to the degradation of hydrazone bonds. | - If stability in biological matrices is critical, characterize the conjugate's stability in the relevant medium. |
Quantitative Data on Hydrazone Bond Stability
The stability of the hydrazone bond is influenced by pH. The following table summarizes the half-lives of hydrazone-based PEG-PE conjugates at different pH values. While this data is for a PEG-phosphatidylethanolamine (PE) conjugate, it provides a useful reference for the behavior of hydrazone linkages.
| pH | Temperature (°C) | Half-life | Stability |
| 5.5 | 37 | < 2 minutes | Highly unstable |
| 7.4 | 37 | Varies (dependent on acyl hydrazide structure) | Reasonably stable |
Data adapted from studies on aliphatic aldehyde-derived hydrazone-based PEG-PE conjugates. Conjugates derived from aromatic aldehydes were found to be significantly more stable at both pH 5.5 and 7.4.
Experimental Protocols
Protocol 1: Periodate Oxidation of Antibodies to Generate Aldehyde Groups
This protocol describes the site-specific generation of aldehyde groups in the Fc region of an antibody by oxidizing its carbohydrate moieties.
Materials:
-
Antibody (0.5-10 mg/mL)
-
Oxidation Buffer (0.1 M sodium acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Desalting column
-
Amine-free buffer (e.g., PBS, pH 6.5-7.4)
Procedure:
-
Buffer exchange the antibody into the Oxidation Buffer.
-
Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer. For selective oxidation of sialic acid residues, a final concentration of 1 mM periodate is recommended. For more extensive oxidation, up to 10 mM can be used.
-
Add the periodate solution to the antibody solution.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Immediately remove the excess periodate using a desalting column equilibrated with an amine-free buffer.
-
The oxidized antibody is now ready for conjugation with this compound.
Protocol 2: Conjugation of this compound to an Oxidized Antibody
Materials:
-
Oxidized antibody in amine-free buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.4)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess of the this compound stock solution to the oxidized antibody solution. A typical starting point is a 20- to 50-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate to remove excess this compound using a desalting column, dialysis, or size exclusion chromatography.
-
Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Mandatory Visualizations
Caption: Workflow for Antibody-m-PEG12-Hydrazide Conjugation.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
challenges in scaling up m-PEG12-Hydrazide conjugation reactions
Welcome to the technical support center for m-PEG12-Hydrazide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up these critical bioconjugation processes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of moving from bench-scale to larger-scale production.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered when scaling up this compound conjugation reactions, presented in a question-and-answer format.
Issue 1: Low Conjugation Yield at a Larger Scale
-
Question: We achieved a high yield (>80%) in our small-scale (1-10 mg) this compound conjugation, but the yield dropped significantly (<50%) when we scaled up to 1 gram. What are the potential causes and solutions?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced in larger volumes.
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Inadequate Mixing and Mass Transfer: At a larger scale, achieving homogenous mixing of the reactants is more difficult.[1] This can lead to localized areas of low reactant concentration, slowing down the reaction rate. The addition of the this compound should be controlled and occur in a region of good mixing within the reactor.
-
Sub-optimal pH Control: The formation of the hydrazone bond is pH-dependent, with an optimal range typically between pH 5 and 7.[2] In large reactors, maintaining a uniform pH can be challenging, and localized pH shifts can occur, which can slow down the reaction or lead to side reactions.
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Temperature Gradients: While less common for this specific reaction, exothermic or endothermic events can be harder to control in large vessels, leading to temperature gradients that affect reaction kinetics.[3]
-
Increased Reaction Time without Optimization: Simply extending the reaction time to compensate for larger volumes may not be effective and can lead to degradation of the product or reactants.
Troubleshooting Steps:
-
Improve Mixing Efficiency:
-
Characterize the mixing in your reactor using computational fluid dynamics (CFD) or experimental mixing studies.[4]
-
Optimize the impeller speed and design to ensure rapid and uniform distribution of the this compound upon addition.
-
-
Enhance pH Monitoring and Control:
-
Utilize multiple pH probes to monitor for gradients within the reactor.
-
Implement a well-designed buffer system with sufficient capacity to handle any pH shifts during the reaction.
-
-
Re-optimize Reaction Parameters:
-
Perform a Design of Experiments (DoE) at a smaller, more representative scale to re-optimize parameters like the molar ratio of PEG to protein, temperature, and reaction time under conditions that mimic the larger scale.
-
-
Issue 2: Increased Aggregate Formation in the Scaled-Up Batch
-
Question: Our scaled-up conjugation reaction shows a significant increase in high molecular weight species (aggregates) compared to the lab-scale experiment. What could be the cause, and how can we mitigate this?
-
Answer: Increased aggregation is a frequent issue when scaling up bioconjugation, particularly when one of the components is hydrophobic.
-
Higher Localized Concentrations: Inefficient mixing can lead to high local concentrations of the PEG reagent, which can promote intermolecular cross-linking and aggregation.
-
Longer Processing Times: Extended reaction and processing times at a larger scale can expose the protein to conditions that favor aggregation.
-
Shear Stress: Increased agitation rates in large reactors can induce shear stress on the protein, potentially leading to unfolding and aggregation.
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the this compound solution slowly and at a controlled rate into a well-mixed region of the reactor to avoid high localized concentrations.
-
Optimize Buffer Conditions: Screen for buffer excipients (e.g., arginine, polysorbate) that are known to reduce protein aggregation.
-
Minimize Shear Stress: Characterize the shear forces in your reactor and optimize the impeller speed to provide adequate mixing without damaging the protein.
-
Issue 3: Difficulty in Removing Unreacted this compound at Scale
-
Question: We are struggling to efficiently remove the excess unreacted this compound from our large-scale reaction mixture using size exclusion chromatography (SEC). What are the challenges and alternative approaches?
-
Answer: Purification is a major bottleneck in scaling up PEGylation processes. While SEC is effective at the lab scale, it can be inefficient and costly for large volumes.
-
Column Overloading: Large-scale SEC columns can be easily overloaded, leading to poor separation of the PEGylated protein from the excess PEG reagent.
-
Dilution of Product: SEC can result in significant dilution of the final product, requiring an additional concentration step.
-
Economic Feasibility: The cost of large-scale SEC resins and the associated buffer consumption can be prohibitive for commercial-scale manufacturing.
Troubleshooting and Alternative Strategies:
-
Tangential Flow Filtration (TFF): TFF (also known as cross-flow filtration) is a highly scalable and efficient method for removing small molecules like unreacted PEG from larger proteins. It allows for simultaneous purification and concentration of the product.
-
Ion-Exchange Chromatography (IEX): If the PEGylation process alters the overall charge of the protein, IEX can be a powerful tool for separating the PEGylated product from the unreacted protein and, in some cases, the PEG reagent.
-
Hydrophobic Interaction Chromatography (HIC): HIC can sometimes be used to separate PEGylated species, although its effectiveness depends on the specific properties of the protein and the PEG chain.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for this compound conjugation?
-
The reaction between a hydrazide and an aldehyde to form a hydrazone is typically most efficient in a mildly acidic buffer, with a pH range of 5.0 to 7.0. However, the stability of the protein must be taken into account. For many proteins, a pH closer to neutral (6.5-7.0) is a good compromise between reaction efficiency and protein stability.
-
-
Q2: Is a catalyst necessary for the conjugation reaction?
-
While the reaction can proceed without a catalyst, the rate at neutral pH can be slow. Aniline and its derivatives are often used as catalysts to increase the reaction rate, which can be particularly beneficial at a larger scale where reaction times need to be minimized.
-
-
Q3: How can I monitor the progress of the conjugation reaction in real-time during a large-scale run?
-
In-process monitoring can be challenging but is crucial for process control. Techniques like at-line HPLC (taking samples at regular intervals for rapid analysis) can be used to monitor the disappearance of the starting protein and the appearance of the PEGylated product. Spectroscopic methods are also being explored for real-time monitoring.
-
-
Q4: What are the critical quality attributes (CQAs) I should monitor for the final PEGylated product?
-
Key CQAs for a PEGylated protein include:
-
Degree of PEGylation: The average number of PEG molecules per protein.
-
Purity: Absence of unreacted protein, free PEG, and other process-related impurities.
-
Aggregate Content: The percentage of high molecular weight species.
-
Identity: Confirmation of the correct conjugate structure.
-
Biological Activity: Ensuring the conjugation process has not compromised the protein's function.
-
-
-
Q5: How stable is the hydrazone bond formed in the conjugation?
-
The hydrazone bond is relatively stable at neutral pH but can be susceptible to hydrolysis under acidic conditions. The stability can also be influenced by the structure of the aldehyde or ketone it is formed with; for example, hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.
-
Section 3: Data Presentation
Table 1: Comparison of Analytical Techniques for Characterization of this compound Conjugates
| Feature | Size Exclusion Chromatography (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) | MALDI-TOF Mass Spectrometry |
| Principle | Separation based on hydrodynamic radius. | Separation based on hydrophobicity. | Measures the mass-to-charge ratio of ions. |
| Primary Output | Purity, aggregate content, separation of species with different numbers of PEG chains. | Purity, separation of positional isomers, quantification of unreacted protein. | Precise mass of the conjugate, determination of the degree of PEGylation. |
| Resolution | Good for separating unreacted protein from PEGylated species. Lower resolution for species with a small difference in the number of PEG chains. | High resolution, capable of separating positional isomers. | High mass accuracy, can resolve species differing by a single PEG unit. |
| Scale-up Suitability | Can be challenging and costly for large-scale purification but is excellent for analytical QC. | Primarily an analytical technique, not typically used for large-scale purification of proteins. | An analytical technique, not for purification. Excellent for characterization and QC. |
Table 2: Illustrative Impact of Scale-Up on Key Process Parameters and Outcomes
| Parameter | Lab Scale (10 mg) | Pilot Scale (10 g) | Potential Scale-Up Challenges & Mitigations |
| Reaction Volume | 1 mL | 1 L | Maintaining homogeneity and temperature control. |
| Mixing Time | < 1 minute | 10-30 minutes | Inefficient mixing can lead to lower yields and more side products. Requires optimized impeller design and agitation speed. |
| Yield | ~85% | ~60% | Drop in yield due to mixing and pH control issues. Requires re-optimization of reaction conditions. |
| Aggregate Content | < 1% | 5-10% | Increased due to higher concentrations and longer processing times. Mitigate with controlled reagent addition and optimized buffer. |
| Purification Method | SEC | TFF followed by IEX | SEC is not scalable for purification. TFF and IEX are more suitable for large volumes. |
Note: The data in this table is illustrative and intended to highlight potential trends and challenges. Actual results will vary depending on the specific protein and process conditions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Scaling Up this compound Conjugation
-
Pre-Conjugation Preparation:
-
Prepare the protein solution in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5) in a suitable, temperature-controlled reactor.
-
Dissolve the this compound in the same reaction buffer. Ensure the PEG is fully dissolved before use. A molar excess of PEG (e.g., 5-20 fold) is typically used, but this should be optimized.
-
-
Conjugation Reaction:
-
With controlled agitation, slowly add the this compound solution to the protein solution. The addition rate should be optimized to maintain homogeneity and avoid high localized concentrations.
-
If using a catalyst like aniline, it can be added to the protein solution before the PEG addition or co-added with the PEG.
-
Maintain the reaction at a constant temperature (e.g., 4-25 °C) and pH for a predetermined time (e.g., 2-24 hours).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by at-line SEC-HPLC or SDS-PAGE.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a quenching reagent that reacts with the excess aldehyde/ketone on the protein or by proceeding directly to purification.
-
-
Purification:
-
Concentrate the reaction mixture and exchange the buffer using Tangential Flow Filtration (TFF) with a suitable molecular weight cutoff membrane to remove the bulk of the unreacted this compound.
-
Further purify the PEGylated protein using a suitable chromatography method, such as Ion-Exchange Chromatography (IEX), to separate the desired conjugate from unreacted protein and other impurities.
-
-
Characterization:
-
Characterize the final purified product for identity, purity, degree of PEGylation, and biological activity using a panel of analytical methods (see Table 1).
-
Protocol 2: Quality Control Analysis by SEC-HPLC
-
System: An HPLC system with a UV detector.
-
Column: A suitable size-exclusion column for proteins (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the sample (in-process or final product).
-
Monitor the chromatogram for peaks corresponding to aggregates, the PEGylated protein, and the un-PEGylated protein.
-
Calculate the percentage of each species based on the peak area.
-
Protocol 3: Degree of PEGylation by MALDI-TOF MS
-
Matrix Selection: For proteins, sinapinic acid is a common matrix. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.
-
Sample Preparation:
-
Mix the purified conjugate sample with the matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
-
Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
Determine the molecular weight of the major peaks.
-
Calculate the degree of PEGylation by subtracting the mass of the un-PEGylated protein from the mass of the conjugate and dividing by the mass of the this compound.
-
Section 5: Visualizations
Caption: A typical experimental workflow for scaling up this compound conjugation.
Caption: Troubleshooting logic for addressing low yield in scaled-up reactions.
References
- 1. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. covalx.com [covalx.com]
- 4. Frontiers | Kinetic studies and CFD-based reaction modeling for insights into the scalability of ADC conjugation reactions [frontiersin.org]
Validation & Comparative
Characterization of m-PEG12-Hydrazide Conjugates: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, safety, and efficacy. The use of discrete polyethylene glycol (dPEG®) linkers, such as m-PEG12-Hydrazide, offers significant advantages over traditional, polydisperse PEG reagents by providing a defined molecular weight. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound conjugates, supported by experimental data and protocols.
Mass spectrometry is an indispensable tool for the detailed characterization of PEGylated biomolecules.[1][2][3] It provides accurate mass measurement, confirmation of conjugation, and identification of impurities. This guide will focus on the most common mass spectrometry approaches and compare them to alternative analytical methods.
Comparison of Mass Spectrometry Techniques
The two primary mass spectrometry ionization techniques used for analyzing PEGylated conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). For this compound conjugates, which are often analyzed in conjunction with larger biomolecules, ESI coupled with liquid chromatography (LC-MS) is frequently the method of choice.[1][4]
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Process | Soft ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Coupling to Separation | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Typically an offline technique, though coupling with LC is possible. |
| Charge State | Produces multiply charged ions, which can complicate spectra but allows for the analysis of high-mass molecules on instruments with a lower m/z range. | Primarily produces singly charged ions, leading to simpler spectra. |
| Sample Preparation | Relatively straightforward, especially with direct infusion or LC-MS. | Requires co-crystallization with a suitable matrix, which can be a source of variability. |
| Data Complexity | Can be complex due to multiple charge states and adduct formation. | Generally simpler spectra, but can be affected by matrix background signals. |
| Best Suited For | Analysis of PEGylated proteins and peptides, providing accurate mass and enabling peptide mapping for site-specific analysis. | High-throughput screening and analysis of a wide range of molecules. |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves a multi-faceted analytical approach.
| Technique | Principle | Advantages | Limitations |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High-resolution separation of different PEGylated species and requires small sample volumes. | Provides less structural information compared to mass spectrometry. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for separating conjugates from unreacted starting materials and detecting aggregation. | Limited resolution for species with similar hydrodynamic volumes. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution and can be directly coupled with ESI-MS. | The PEG moiety can lead to peak broadening. |
Experimental Protocols
LC-MS/MS for the Characterization of an this compound Conjugated Peptide
This protocol provides a general framework for the analysis of a peptide conjugated with this compound using an ESI-QTOF mass spectrometer.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-2000 m/z.
4. Post-Column Amine Addition (Optional but Recommended):
-
To simplify the mass spectrum by reducing the number of charge states, a solution of 0.1% triethylamine (TEA) in 50:50 acetonitrile:water can be introduced into the LC flow post-column via a T-junction at a flow rate of 10-20 µL/min. This is a common strategy to improve data quality for PEGylated proteins.
Data Presentation and Interpretation
The raw data from an ESI-MS analysis of a PEGylated conjugate will show a series of peaks representing the different charge states of the molecule. Deconvolution software is used to transform this complex spectrum into a zero-charge mass spectrum, which displays the molecular weight of the species present in the sample. For an this compound conjugate, a successful reaction would be confirmed by a mass shift corresponding to the mass of the this compound linker attached to the molecule of interest.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and mass spectrometry analysis of a bioconjugate using an this compound linker.
References
A Researcher's Guide to Purity Analysis of m-PEG12-Hydrazide: An HPLC-Focused Comparison
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of linking reagents is paramount to ensure the efficacy, safety, and reproducibility of the final conjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of m-PEG12-Hydrazide, a commonly used PEGylating reagent. We will delve into the principles of the most applicable HPLC techniques, present a framework for data comparison, and provide detailed experimental protocols.
Principles of HPLC for PEG Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Polyethylene Glycol (PEG) and its derivatives.[] It offers high sensitivity, selectivity, and accuracy in quantifying PEG compounds.[] However, the inherent nature of PEGs, such as their lack of a strong UV chromophore and potential for polydispersity, presents analytical challenges.[] The two primary modes of HPLC utilized for the analysis of PEGylated molecules are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC).
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While the PEG chain itself is hydrophilic, the overall polarity of this compound allows for retention and separation on a non-polar stationary phase (like C18 or C8) using a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation of the main product from less polar or more polar impurities. Due to the lack of a strong chromophore, detection can be challenging. While UV detection at low wavelengths (around 210-220 nm) is possible, more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for their ability to detect analytes that do not absorb UV light.
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column than smaller molecules. This technique is particularly useful for identifying and quantifying high-molecular-weight impurities or aggregates. For a relatively small molecule like this compound, SEC-HPLC can be used to separate it from polymeric impurities or degradation products that may have a significantly different size.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal techniques are often employed to provide a comprehensive purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities with different chemical structures. The purity can be determined by comparing the integral of the protons of the main compound with those of any observed impurities.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can identify the main product and any impurities by their mass-to-charge ratio, providing a high degree of specificity.
Comparative Data on Purity Analysis
A direct comparison of different analytical methods on the same batch of this compound is the most effective way to evaluate its purity. The following table illustrates how such a comparison could be structured.
| Analytical Method | Purity (%) | Impurities Detected (and percentage, if quantifiable) | Strengths | Limitations |
| RP-HPLC-UV (214 nm) | >95% | Unidentified peaks at various retention times | Widely available, good for routine analysis | Low sensitivity for PEG, potential for co-elution |
| RP-HPLC-CAD/ELSD | >98% | More sensitive detection of non-UV active impurities | Universal detection, better quantitation of PEG | Requires specialized detectors, non-linear response |
| SEC-HPLC-RI | >99% | High molecular weight species (<1%) | Good for detecting aggregates and polymers | Not suitable for separating small molecule isomers |
| ¹H NMR | >98% | Residual solvents, starting material impurities | Provides structural confirmation, quantitative | Lower sensitivity than HPLC for trace impurities |
| LC-MS | >99% | Identification of specific impurities by mass | High specificity and sensitivity for identification | Quantitative accuracy can be variable |
Experimental Protocols
Below are detailed starting-point methodologies for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and product batch.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm or Charged Aerosol Detector (CAD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (90% A, 10% B) to a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC-HPLC) Protocol
-
Column: SEC column with a suitable pore size for small molecules (e.g., 7.8 x 300 mm)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: Refractive Index (RI) Detector
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 2 mg/mL.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC.
Caption: Workflow for HPLC-based purity determination of this compound.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of subsequent bioconjugation reactions. While RP-HPLC with a universal detector like CAD or ELSD often provides the most comprehensive analysis of small molecule impurities, SEC-HPLC is valuable for detecting larger species. For a complete characterization, orthogonal methods such as NMR and LC-MS should be considered. The choice of the primary analytical method will depend on the specific requirements of the application and the available instrumentation. The protocols and comparative framework provided in this guide offer a solid foundation for researchers to develop and implement robust purity testing for this compound and similar PEGylated reagents.
References
Quantifying PEGylation with m-PEG12-Hydrazide: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying the degree of PEGylation is critical for ensuring the efficacy, safety, and consistency of bioconjugates. This guide provides a comprehensive comparison of methods for quantifying the degree of PEGylation, with a focus on the use of m-PEG12-Hydrazide. We will explore its performance in relation to other common PEGylation reagents, supported by experimental data and detailed protocols.
Comparison of PEGylation Quantification Methods
The choice of quantification method depends on several factors, including the nature of the PEGylated molecule, the required precision, and available instrumentation. Below is a summary of common techniques used to determine the degree of PEGylation.
| Method | Principle | Typical Performance Metrics | Advantages | Limitations |
| This compound with Aldehyde/Ketone Reactive Groups | Covalent bond formation between the hydrazide group of the PEG reagent and an aldehyde or ketone group on the target molecule, forming a stable hydrazone linkage. Quantification is typically achieved through mass spectrometry or chromatographic analysis of the resulting conjugate. | Accuracy: High, direct measurement of mass shift. Precision (%RSD): <15% for quantification.[1] LOD: Picomole to femtomole range.[1] LOQ: Nanomolar to picomolar range.[1] | Site-specific PEGylation is possible with engineered aldehyde/ketone groups. The hydrazone bond is relatively stable.[2] | Requires the presence of a carbonyl group on the target molecule, which may necessitate prior oxidation or enzymatic modification. |
| NHS-Ester PEG Reagents | N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., lysine residues, N-terminus) to form stable amide bonds.[3] | Accuracy: Moderate to high, depending on the heterogeneity of the product. Precision (%RSD): Variable, can be <1% for quantification with optimized methods. LOD: ~10 ng on-column for residual PEG reagent. | Readily available and widely used. Reacts with common functional groups on proteins. | Can result in a heterogeneous mixture of PEGylated species with varying degrees and sites of modification, complicating quantification and characterization. |
| Maleimide PEG Reagents | Maleimide groups react specifically with free sulfhydryl groups (cysteine residues) to form stable thioether bonds. | Accuracy: High, due to site-specificity. Precision (%RSD): Generally high for site-specific reactions. LOD/LOQ: Dependent on the analytical method used for quantification (e.g., HPLC, MS). | Highly specific reaction, leading to a more homogeneous product. | Requires the presence of a free cysteine, which may not be available or may require protein engineering. |
| Direct Quantification via Colorimetric Assays (e.g., Barium-Iodide Assay) | PEG forms a colored complex with a barium-iodide solution, and the absorbance is measured to quantify the amount of PEG. | Accuracy: Moderate. Precision (%RSD): Dependent on assay conditions. Sensitivity: Dependent on the molecular weight of PEG. | Simple and inexpensive. | Indirect method that measures total PEG, not the degree of PEGylation per molecule. Can be prone to interference from other sample components. |
Experimental Protocols
Protocol 1: PEGylation of a Protein with this compound and Quantification by MALDI-TOF MS
This protocol describes the PEGylation of a glycoprotein after oxidation of its carbohydrate moieties to generate aldehyde groups, followed by quantification of the degree of PEGylation using MALDI-TOF mass spectrometry.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO4)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Quenching solution: 1 M glycerol
-
Dialysis membrane (10 kDa MWCO)
-
MALDI Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes.
-
Remove excess periodate and glycerol by dialysis against the reaction buffer.
-
-
PEGylation Reaction:
-
To the oxidized glycoprotein, add this compound at a desired molar excess (e.g., 10-fold, 20-fold).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of PEGylated Protein:
-
Remove unreacted this compound by dialysis against the reaction buffer.
-
-
Quantification by MALDI-TOF MS:
-
Prepare the sample for MALDI-TOF analysis by mixing the purified PEGylated protein solution (1 mg/mL) with the sinapinic acid matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in linear positive ion mode.
-
Determine the average molecular weight of the un-PEGylated and PEGylated protein.
-
Calculate the degree of PEGylation by dividing the difference in mass by the molecular weight of this compound.
-
Protocol 2: Quantification of PEGylation Degree by Size-Exclusion Chromatography (SEC-HPLC)
This protocol outlines a general method for determining the degree of PEGylation by separating the different PEGylated species based on their hydrodynamic radius.
Materials:
-
PEGylated protein sample
-
Un-PEGylated protein standard
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
SEC-HPLC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the PEGylated protein sample and the un-PEGylated standard in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the un-PEGylated standard and record the chromatogram, monitoring absorbance at 280 nm.
-
Inject 20 µL of the PEGylated protein sample and record the chromatogram under the same conditions.
-
-
Data Analysis:
-
Identify the peaks corresponding to the un-PEGylated protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.) based on their retention times (larger molecules elute earlier).
-
Integrate the area of each peak to determine the relative abundance of each species.
-
The average degree of PEGylation can be calculated by taking the weighted average of the number of PEG chains for each species.
-
Visualizations
Reaction of this compound with an Aldehyde
Caption: Hydrazone bond formation between this compound and an aldehyde-modified protein.
Experimental Workflow for PEGylation Quantification
Caption: General workflow for quantifying the degree of protein PEGylation.
References
The Impact of PEG Linker Length on Bioconjugation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's therapeutic success. Among the diverse linker technologies, polyethylene glycol (PEG) linkers are renowned for their capacity to modulate the physicochemical and pharmacological properties of bioconjugates like antibody-drug conjugates (ADCs). This guide offers an objective comparison of different PEG linker lengths, substantiated by experimental data, to inform the rational design of next-generation therapeutics.
The length of the PEG chain within a linker profoundly influences a bioconjugate's solubility, stability, pharmacokinetics (PK), and, ultimately, its therapeutic efficacy and toxicity profile.[1] Hydrophobic payloads, for instance, can induce aggregation and rapid clearance of an ADC from circulation. The incorporation of hydrophilic PEG linkers can counteract these challenges, permitting higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's integrity.[1][2]
Comparative Analysis of PEG Linker Lengths
The choice of PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and preserving potent cytotoxicity. The following tables distill quantitative data from multiple studies to compare key performance metrics across various PEG linker lengths.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0x | Non-binding IgG-MMAE (DAR 8) |
| Short-chain PEG | ~5.2 | 0.6x | Non-binding IgG-MMAE (DAR 8) |
| Long-chain PEG | ~2.1 | 0.25x | Non-binding IgG-MMAE (DAR 8) |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[3] |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs
| ADC with Varying PEG Linker Lengths | Tumor Growth Inhibition (%) | Key Observation |
| Non-PEGylated ADC | 11% | Baseline efficacy.[4] |
| ADC with 2 PEG units | 35-45% | Moderate improvement in efficacy. |
| ADC with 4 PEG units | 35-45% | Similar efficacy to 2 PEG units. |
| ADC with 8 PEG units | 75-85% | Significant increase in tumor growth inhibition. |
| ADC with 12 PEG units | 75-85% | Maintained high efficacy. |
| ADC with 24 PEG units | 75-85% | Efficacy plateaued at longer PEG lengths. |
| This data indicates that increasing PEG chain length can enhance tumor exposure and efficacy, though a plateau may be reached. |
Table 3: Influence of PEG Linker Length on Binding Affinity
| Compound | PEG Linker Length | IC50 (nM) | Target Receptor |
| natGa-NOTA-PEGn-RM26 | Short | 1.5 ± 0.2 | GRPR |
| natGa-NOTA-PEGn-RM26 | Medium | 2.5 ± 0.3 | GRPR |
| natGa-NOTA-PEGn-RM26 | Long | 4.0 ± 0.5 | GRPR |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers led to a lower IC50 value, suggesting higher binding affinity. This highlights that the optimal PEG length can be target-dependent. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
A. UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.
-
An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.
-
The different DAR species (e.g., DAR0, DAR2, DAR4) will elute as distinct peaks.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
Materials:
-
Target cancer cell lines
-
Appropriate cell culture media and supplements
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADCs and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Measure cell viability using a suitable reagent.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Half-Life Determination
The in vivo half-life is a crucial pharmacokinetic parameter.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
ELISA or other suitable analytical method to quantify the bioconjugate in plasma
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method like ELISA.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).
Visualizing Key Concepts in Bioconjugation
The following diagrams illustrate fundamental workflows and relationships in ADC development with a focus on PEG linkers.
References
A Comparative Guide to the In Vitro and In Vivo Stability of m-PEG12-Hydrazide Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's stability directly impacts the therapeutic index of the conjugate, governing its efficacy and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet efficiently cleave to release the active molecule at the target site. This guide provides an objective comparison of the in vitro and in vivo stability of m-PEG12-Hydrazide linkers against common alternatives, supported by experimental data.
Introduction to this compound Linkers
The this compound linker is a type of cleavable linker that incorporates a hydrazone bond. This bond is formed between a hydrazide and a carbonyl group (an aldehyde or a ketone). A key feature of hydrazone linkers is their pH-sensitivity; they are designed to be relatively stable at the physiological pH of blood (approximately 7.4) but undergo hydrolysis in the acidic environments characteristic of endosomes and lysosomes (pH 4.5-6.5) within tumor cells.[1] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a 12-unit PEG chain, enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]
Comparative Stability Data
The stability of a linker is paramount to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window.[1] The following tables summarize available quantitative data on the stability of this compound linkers and its alternatives. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific conjugate, payload, and analytical methods used.
In Vitro Stability: pH-Dependent Hydrolysis
The primary mechanism of cleavage for hydrazone linkers is acid-catalyzed hydrolysis. The stability of the hydrazone bond is significantly influenced by the chemical structure of both the hydrazine and the carbonyl precursor, with aromatic hydrazones generally being more stable than aliphatic ones due to resonance stabilization.[4]
| Linker Type | Condition | Half-life (t½) | Reference |
| PEGylated Hydrazone (Aliphatic Aldehyde-derived) | pH 7.4 (37°C) | 20 - 150 minutes | |
| pH 5.5 (37°C) | < 2 minutes | ||
| PEGylated Hydrazone (Aromatic Aldehyde-derived) | pH 7.4 (37°C) | > 72 hours | |
| pH 5.5 (37°C) | > 48 hours | ||
| Disulfide Linker | Human Plasma | ~9 days (for sterically hindered maytansinoid conjugates) | |
| Val-Cit Linker | Human Plasma | Stable | |
| Mouse Plasma | Unstable (cleaved by carboxylesterase) |
In Vivo Stability: Plasma Half-life
In vivo stability is a critical parameter that reflects the linker's performance in a physiological setting. This is often assessed by measuring the half-life of the intact conjugate in circulation.
| Linker Type | Animal Model | Half-life (t½) of Intact Conjugate | Reference |
| Hydrazone Linker | - | Generally considered to have limited stability in circulation, with a half-life of approximately 2 days for phenylketone-derived hydrazones. | |
| Disulfide Linker (SPDB-DM4) | Mice | Intermediate stability, considered optimal for in vivo efficacy in some models. | |
| Val-Cit Linker | Mice | Unstable. | |
| Rats, Monkeys, Humans | Stable. | ||
| Glutamic acid–valine–citrulline (EVCit) Linker | Mice | Exceptionally high long-term stability. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma, simulating its behavior in systemic circulation.
Objective: To determine the rate of cleavage of the linker in plasma from different species (e.g., human, mouse, rat, monkey).
Materials:
-
Test conjugate (e.g., ADC with this compound linker)
-
Control conjugate (with a known stable linker, if available)
-
Plasma from the species of interest (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS or ELISA instrumentation
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate into the plasma to a final concentration (typically 1-10 µM), ensuring the final solvent concentration is low (<1%) to prevent protein precipitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a cold quenching solution to stop enzymatic and chemical degradation and precipitate plasma proteins. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the intact conjugate and any released payload, by a validated LC-MS/MS method. Alternatively, the amount of intact ADC can be quantified using an ELISA-based method.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the half-life (t½) of the conjugate in plasma.
In Vivo Pharmacokinetic Study
This study assesses the stability and pharmacokinetic profile of the conjugate in a living organism.
Objective: To determine the in vivo half-life, clearance, and distribution of the intact conjugate and the released payload.
Materials:
-
Test conjugate
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation (ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the test conjugate to the animal model.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-injection into heparinized tubes.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis:
-
Total Antibody/Conjugate (ELISA): Quantify the concentration of the total antibody (both conjugated and unconjugated) and the intact ADC using specific ELISA methods.
-
Free Payload (LC-MS/MS): Quantify the concentration of the released payload in the plasma using a validated LC-MS/MS method after protein precipitation.
-
-
Pharmacokinetic Analysis: Analyze the concentration-time data using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for both the intact conjugate and the free payload. A decrease in the drug-to-antibody ratio (DAR) over time is indicative of linker cleavage.
Visualizations
Chemical Structures of Linkers
Caption: Chemical structures of this compound and alternative linkers.
Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Mechanism of Hydrazone Linker Cleavage
Caption: pH-dependent cleavage of a hydrazone linker.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl-Reactive PEG Reagents: m-PEG12-Hydrazide vs. Alternatives
In the realm of bioconjugation, particularly for the development of advanced therapeutics and diagnostics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique. It enhances the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their hydrodynamic size, shielding them from proteolytic degradation and the immune system, and improving their solubility.[1] Among the various strategies for PEGylation, targeting carbonyl groups (aldehydes and ketones) offers a selective approach, especially for modifying glycoproteins. This guide provides an objective comparison of m-PEG12-Hydrazide with other carbonyl-reactive PEG reagents, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.
Introduction to Carbonyl-Reactive PEGylation
Carbonyl-reactive PEGylation leverages the reaction between a PEG reagent functionalized with a nucleophilic group and a carbonyl moiety on a biomolecule. Aldehyde or ketone groups can be naturally present on molecules like reducing sugars or can be generated on glycoproteins through mild oxidation of their carbohydrate chains. This site-specific modification is advantageous as it often avoids altering the protein backbone, thus preserving the biological activity of the molecule. The most common carbonyl-reactive PEG reagents feature hydrazide or aminooxy functional groups, which form hydrazone and oxime linkages, respectively.
At a Glance: Comparison of Carbonyl-Reactive PEG Reagents
| Feature | m-PEG-Hydrazide | m-PEG-Aminooxy | m-PEG-Amine (for Reductive Amination) |
| Reactive Group | Hydrazide (-CONHNH₂) | Aminooxy (-ONH₂) | Primary Amine (-NH₂) |
| Target | Aldehydes, Ketones | Aldehydes, Ketones | Aldehydes, Ketones |
| Resulting Linkage | Hydrazone | Oxime | Secondary Amine |
| Reaction pH | 5.0 - 7.0 | 6.5 - 7.5 | 6.0 - 8.0 |
| Reaction Kinetics | Generally fast | Can be faster than hydrazone formation | Generally slower, requires a reducing agent |
| Linkage Stability | Reversible under acidic conditions | Significantly more stable than hydrazone | Highly stable |
| Catalyst | Aniline (optional, enhances rate) | Aniline or other catalysts (optional) | Not applicable (reducing agent required) |
Performance Comparison: Reaction Kinetics and Stability
The choice between carbonyl-reactive PEG reagents often hinges on the desired balance between reaction efficiency and the stability of the resulting conjugate.
Reaction Kinetics
While both hydrazide and aminooxy groups react efficiently with carbonyls, studies suggest that oxime formation can be faster than hydrazone formation under certain conditions. In a direct comparison using a small molecule model without catalysis, oxime formation was observed to be six times faster than hydrazone formation.[2] However, the reaction rates for both are significantly influenced by pH and the presence of catalysts.[2][3] Aniline is a classic catalyst for both reactions, but newer, less toxic catalysts like 2-(aminomethyl)imidazoles have been developed that can accelerate these reactions by several orders of magnitude, achieving second-order rate constants greater than 10 M⁻¹s⁻¹.[3]
Linkage Stability
A critical differentiator between hydrazone and oxime linkages is their hydrolytic stability. Experimental data conclusively demonstrates that oxime bonds are substantially more stable than hydrazone bonds, particularly at physiological pH. One study reported the rate constant for oxime hydrolysis to be nearly 1000-fold lower than that for simple hydrazones. Another quantitative analysis at a pD of 7.0 found the first-order rate constant for the hydrolysis of an oxime to be approximately 600-fold lower than that of a methylhydrazone. This makes aminooxy-PEG reagents the preferred choice for applications requiring long-term stability in vivo. Conversely, the acid-labile nature of the hydrazone linkage can be advantageous for drug delivery systems designed for controlled release in the acidic microenvironment of tumors or endosomes.
Experimental Protocols
General Workflow for Carbonyl-Reactive PEGylation
The following diagram illustrates a typical workflow for the PEGylation of a glycoprotein.
Protocol 1: Glycoprotein PEGylation with this compound
This protocol describes the generation of aldehyde groups on a glycoprotein followed by conjugation with this compound.
Materials:
-
Glycoprotein of interest
-
This compound
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 1 M Glycerol
-
Conjugation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.5-6.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Aldehyde Generation:
-
Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 15 mM and incubate on ice for 5 minutes.
-
Remove excess periodate and glycerol by buffer exchange into the Conjugation Buffer using an appropriate method (e.g., desalting column or dialysis).
-
-
PEGylation:
-
Dissolve this compound in the Conjugation Buffer to a desired stock concentration.
-
Add the this compound solution to the aldehyde-containing glycoprotein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification and Analysis:
-
Purify the PEGylated glycoprotein from unreacted PEG reagent and byproducts using SEC or dialysis.
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: Glycoprotein PEGylation with m-PEG-Aminooxy
This protocol outlines the conjugation of an aminooxy-functionalized PEG to an aldehyde-containing glycoprotein.
Materials:
-
Aldehyde-containing glycoprotein (prepared as in Protocol 1, steps 1.1-1.5)
-
m-PEG-Aminooxy
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
Purification system
Procedure:
-
PEGylation:
-
Ensure the aldehyde-containing glycoprotein is in the Conjugation Buffer (pH 6.5-7.5).
-
Dissolve m-PEG-Aminooxy in the Conjugation Buffer.
-
Add the m-PEG-Aminooxy solution to the glycoprotein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the conjugate as described in Protocol 1.
-
Analyze the final product using SDS-PAGE and mass spectrometry.
-
Signaling Pathways and Logical Relationships
The choice of PEGylation reagent is dictated by the desired properties of the final bioconjugate. The following diagram illustrates the decision-making process.
Conclusion
Both this compound and its aminooxy counterparts are powerful tools for the site-specific PEGylation of biomolecules containing carbonyl groups. The primary distinction lies in the stability of the resulting linkage. m-PEG-Aminooxy reagents form highly stable oxime bonds, making them ideal for applications requiring long-term in vivo stability. In contrast, this compound forms a hydrazone bond that is susceptible to hydrolysis under acidic conditions, a feature that can be exploited for controlled-release drug delivery. The reaction kinetics of both can be favorable, with oxime formation potentially being faster in uncatalyzed reactions. The selection of the appropriate reagent should be guided by a thorough consideration of the desired stability profile and the intended application of the final bioconjugate.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00862D [pubs.rsc.org]
- 3. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
A Comparative Guide to Site-Specific Antibody Conjugation: Validating m-PEG12-Hydrazide Technology
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), achieving a homogenous product with a precise drug-to-antibody ratio (DAR) is paramount for ensuring optimal efficacy and safety.[1][2] Site-specific conjugation has emerged as a superior strategy to the random coupling methods of early-generation ADCs, offering greater control over conjugate structure and function.[2][3][4] This guide provides a comparative analysis of site-specific conjugation facilitated by m-PEG12-Hydrazide, placing it in the context of other leading technologies and detailing the necessary validation experiments for researchers, scientists, and drug development professionals.
The Role of this compound in Site-Specific Conjugation
This compound is a bifunctional linker that enables the covalent attachment of a payload to an antibody at a specific site. The hydrazide functional group reacts with a carbonyl group (an aldehyde or ketone) that has been introduced into the antibody backbone. This reaction forms a stable hydrazone bond. The polyethylene glycol (PEG) component of the linker enhances the hydrophilicity of the resulting ADC, which can improve its solubility, stability, and pharmacokinetic profile.
The generation of a reactive aldehyde on the antibody is a critical prerequisite for this compound conjugation. This is often achieved through the enzymatic modification of a specific amino acid sequence engineered into the antibody. For instance, a formylglycine-generating enzyme (FGE) can convert a cysteine residue within a specific consensus sequence to formylglycine, which contains an aldehyde group. This "aldehyde tag" provides a unique chemical handle for conjugation.
Comparative Analysis of Site-Specific Conjugation Methodologies
While this compound offers a robust method for site-specific conjugation, several alternative technologies have been developed, each with distinct advantages and limitations. The choice of method often depends on the specific antibody, payload, and desired characteristics of the final ADC.
| Conjugation Strategy | Principle | Advantages | Disadvantages |
| This compound (Aldehyde Tag) | Enzymatic generation of an aldehyde on the antibody, followed by reaction with a hydrazide linker. | High site-specificity, stable bond formation, improved hydrophilicity from PEG linker. | Requires protein engineering to introduce the enzyme recognition sequence. |
| Engineered Cysteine (e.g., THIOMAB™) | Introduction of an unpaired cysteine residue at a specific site on the antibody for conjugation with thiol-reactive linkers (e.g., maleimides). | High homogeneity, well-established chemistry. | Potential for disulfide bond scrambling, requires antibody engineering. |
| Unnatural Amino Acids (UAAs) | Incorporation of an amino acid with a bioorthogonal functional group (e.g., an azide or ketone) into the antibody sequence. | Precise control over conjugation site, chemically inert handle. | Requires cell line engineering for UAA incorporation, potential for immunogenicity. |
| Enzymatic Ligation (e.g., Sortase A, Transglutaminase) | Use of enzymes to ligate a payload-linker to a specific peptide tag or amino acid on the antibody. | High site-specificity, mild reaction conditions. | May require specific recognition sequences, potential for enzyme immunogenicity. |
| Glycoengineering | Remodeling of the native antibody glycans to introduce a site for conjugation. | Utilizes a native post-translational modification site, avoids protein sequence engineering. | Can result in a heterogeneous mixture of glycoforms, potentially affecting DAR. |
Experimental Validation of Site-Specific Conjugation
Rigorous analytical characterization is essential to validate the site-specific conjugation of an ADC and ensure its quality, consistency, and performance.
Key Validation Experiments:
-
Determination of Drug-to-Antibody Ratio (DAR): This is a critical quality attribute of an ADC.
-
Hydrophobic Interaction Chromatography (HIC): A widely used method to separate ADC species with different numbers of conjugated drugs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for the determination of the DAR.
-
-
Confirmation of Site-Specificity:
-
Peptide Mapping with LC-MS/MS: The ADC is digested into peptides, which are then analyzed by mass spectrometry to identify the exact amino acid residue(s) where the drug-linker is attached.
-
-
Assessment of Conjugate Purity and Heterogeneity:
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments in the ADC preparation.
-
Capillary Electrophoresis (CE): Provides high-resolution separation of different ADC species based on their charge and size.
-
-
In Vitro Potency and Stability:
-
Cell-Based Cytotoxicity Assays: To confirm that the ADC retains its biological activity and selectively kills target cells.
-
Plasma Stability Assays: The ADC is incubated in plasma to assess the stability of the linker and the potential for premature drug release.
-
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% mobile phase A to 100% mobile phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species. The average DAR is calculated by the weighted average of the different species.
Protocol 2: Confirmation of Site-Specificity by Peptide Mapping
-
ADC Denaturation and Reduction: Denature the ADC in a buffer containing a chaotropic agent (e.g., 6 M guanidine HCl). Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Exchange the buffer to a digestion-compatible buffer and digest the ADC with a protease (e.g., trypsin) overnight at 37°C.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against the antibody sequence to identify the peptides. The presence of a mass shift corresponding to the drug-linker on a specific peptide confirms the site of conjugation.
Visualizing Workflows and Pathways
Caption: Workflow for site-specific conjugation using this compound and subsequent validation.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. adcreview.com [adcreview.com]
- 2. Current Status: Site-Specific Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody Conjugation for ADC and Beyond | MDPI [mdpi.com]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of m-PEG12-Hydrazide: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling m-PEG12-Hydrazide must adhere to stringent disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring laboratory safety and environmental protection.
This compound and its derivatives are classified as hazardous materials, exhibiting multiple risk factors. Safety Data Sheets (SDS) indicate that these compounds can be harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1] They are also known to cause severe skin burns, eye damage, and may lead to allergic skin reactions.[1] Furthermore, their high toxicity to aquatic life necessitates rigorous containment and disposal procedures to prevent environmental contamination.[1][2] Some related hydrazine compounds are also considered potential carcinogens.
Core Disposal Procedures
Proper disposal of this compound waste is not merely a recommendation but a critical safety and regulatory requirement. The following procedural guidance is designed to minimize risk and ensure compliance.
1. Waste Collection and Segregation:
-
Immediate Containment: All waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be collected immediately in designated hazardous waste containers.
-
Container Specifications: Utilize only leak-proof, chemically compatible containers that can be securely sealed.[3] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "aqueous solution").
-
Segregation is Key: Never mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.
2. Temporary Storage in the Laboratory:
-
Designated Accumulation Area: Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment trays or bins to capture any potential leaks.
-
Secure and Ventilated: Ensure the storage area is a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
3. Disposal Pathway Selection:
-
Licensed Disposal Contractor: The primary and recommended method for the final disposal of this compound waste is through a licensed and certified hazardous waste disposal contractor. These contractors are equipped to handle and process hazardous chemicals in accordance with federal, state, and local regulations.
-
Chemical Treatment (for specialized facilities): In facilities with the appropriate engineering controls and trained personnel, chemical treatment of hydrazine-containing waste may be an option prior to final disposal. This is a hazardous process that should not be attempted in a standard laboratory setting. Potential methods include:
-
Oxidation: Treatment with a dilute solution of sodium hypochlorite or calcium hypochlorite can be used to neutralize hydrazine derivatives.
-
Neutralization: For waste solutions, dilution with a large volume of water followed by neutralization with dilute sulfuric acid has been described for hydrazine compounds.
-
-
Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is an effective method for the complete destruction of this compound.
Quantitative Data Summary
For facilities considering chemical treatment of hydrazine-containing waste streams, the following parameters, derived from safety data for related compounds, should be considered.
| Parameter | Guideline | Source |
| Dilution for Treatment | Dilute with water until the concentration of the hydrazine compound is less than 5% w/w before neutralization. | |
| Neutralizing Agent | Use <5% w/w sodium hypochlorite or <5% w/w calcium hypochlorite. | |
| Neutralization Ratio | A 1:1 ratio of the diluted waste to the neutralizing agent is suggested. |
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated (e.g., by using a chemical fume hood).
-
Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves, a lab coat or chemical-resistant apron, and safety goggles with side shields. For significant spills, a respirator may be necessary.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to dike and absorb the spilled material.
-
Collect and Containerize: Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Securely seal and label the waste container and arrange for its disposal through a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of m-PEG12-Hydrazide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of m-PEG12-Hydrazide, a PEG-based PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related compounds, particularly those containing a hydrazide moiety. It is critical to treat this compound with a high degree of caution, assuming it may be toxic and corrosive.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table outlines the required PPE, drawing on recommendations for handling hazardous chemicals, including hydrazides.[1][2]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice double-gloving for added protection.[1][3] |
| Eyes & Face | Safety goggles and face shield | Chemical splash-resistant safety goggles with side protection are essential. A face shield provides an additional layer of protection against splashes.[2] |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is required to protect against splashes. Ensure the lab coat is fully buttoned. For larger quantities, a chemically resistant apron or full-body suit may be necessary. |
| Respiratory | NIOSH-approved respirator | A respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder form to prevent inhalation. All handling of solids should be done in a chemical fume hood. |
| Feet | Closed-toed shoes | Essential for protecting feet from spills. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at -20°C for powder or -80°C when in solvent.
Handling and Experimental Use
All operations involving this compound should be conducted within a designated chemical fume hood to minimize inhalation exposure.
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area within the fume hood should be clean, uncluttered, and lined with absorbent bench pads.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Perform this task over a spill tray.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Reaction Setup: Ensure any reaction setup is secure and properly ventilated.
Spill Management
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Decontamination: Thoroughly clean the spill area after the material has been removed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not discharge to sewer systems.
First Aid Measures: Immediate and Appropriate Response
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the contaminated skin with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
